Product packaging for 1,2-Diiodotetrafluorobenzene(Cat. No.:CAS No. 2708-97-6)

1,2-Diiodotetrafluorobenzene

Cat. No.: B1294554
CAS No.: 2708-97-6
M. Wt: 401.87 g/mol
InChI Key: JQBYIZAYQMMVTO-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Aromatic Compounds in Contemporary Chemical Research

Perfluorinated aromatic compounds, often referred to as perfluoroarenes, represent a significant class of molecules in modern chemical research. nih.gov These compounds, in which all hydrogen atoms on an aromatic ring are replaced by fluorine atoms, are widely utilized in materials science due to their high electron affinity and distinct intermolecular interactions. nih.govresearchgate.net The incorporation of fluorine into organic molecules can drastically alter their physical and chemical properties, including polarity, solubility, and lipophilicity. nih.gov Specifically, the high negative inductive effect of fluorine atoms leads to a decrease in the energy levels of molecular orbitals. nih.govresearchgate.net

This unique electronic nature makes perfluoroarenes valuable as electron-accepting organic materials. nih.govresearchgate.net Their applications are diverse, spanning from the development of advanced materials with unique electronic properties to their use in pharmaceuticals and crop-protection chemicals. researchgate.netsmolecule.com Fluorine-containing aromatics have been integrated into a range of drugs, including hypnotics, tranquilizers, and anti-inflammatory agents. researchgate.net Furthermore, emerging fields such as liquid crystals and positron emission tomography (PET) have found valuable applications for fluoroaromatics. researchgate.net The development of synthetic methods to create aromatic molecules with numerous C-F bonds is a crucial area of research, with perfluoroarenes being the ultimate target in this pursuit. researchgate.net The distinct properties conferred by fluorine often justify the increased costs associated with producing these specialized compounds. researchgate.net

Contextualization of 1,2-Diiodotetrafluorobenzene within Halogenated Arenes Research

Within the broad field of halogenated aromatic compounds, this compound (C₆F₄I₂) holds a specific and important position. It is an aromatic compound featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent iodine atoms. smolecule.com This particular arrangement of substituents, especially the two vicinal iodine atoms, significantly influences its chemical reactivity and makes it a valuable tool in several research areas. smolecule.comscepscor.org

A primary area of its application is in supramolecular chemistry and crystal engineering, where it functions as a potent halogen bond donor. scepscor.orgoup.com Halogen bonding is a non-covalent interaction that has become an essential tool for organizing small molecules into larger, well-defined assemblies. scepscor.org this compound has been successfully used to form co-crystals with various halogen bond acceptors, demonstrating its utility in constructing new materials. scepscor.orgscispace.com For example, it has been used to create supramolecular double helices and to study the enhancement of luminescence in fluorescent molecules through cocrystal engineering. smolecule.com It also forms co-crystals with nitroxides and has been studied in conjunction with thiocarbonyl compounds to understand halogen-bonded complexes. smolecule.com

Furthermore, this compound serves as a key precursor in organic and organometallic synthesis. smolecule.comacs.org Its reaction with methyllithium (B1224462) yields dilithiotetrafluorobenzene, a versatile intermediate. smolecule.comsigmaaldrich.com It is also used in the synthesis of anionic homo- and heterometallic gold complexes, highlighting its role as a building block for complex organometallic structures. acs.orgresearchgate.net The compound's ability to participate in reactions leading to new organometallic compounds showcases its versatility as a synthon in chemical synthesis. smolecule.com

Historical Development of Research on Dihalo-substituted Perfluorobenzenes

Research into dihalo-substituted perfluorobenzenes has evolved from fundamental synthesis to their application in creating complex and functional chemical systems. The initial focus was on the preparation and characterization of these compounds. For instance, synthetic routes for this compound have been developed, including multi-step reactions starting from precursors like 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene. smolecule.comchemicalbook.com

Following the establishment of synthetic methods, research shifted towards exploring the unique reactivity of these compounds. A significant area of investigation has been their use as precursors for organometallic reagents. The reaction of this compound and its analogue, 1,2-dibromotetrafluorobenzene, to form lithium intermediates and subsequently complex anionic gold compounds in the late 2000s demonstrates this progression. acs.orgresearchgate.net These studies revealed not only the synthetic utility of these dihalo-arenes but also uncovered interesting photophysical properties of the resulting metal complexes, such as luminescence that is influenced by the specific halogen (bromine vs. iodine) present on the aromatic ring. acs.orgresearchgate.net

More recently, the focus has expanded significantly into the realm of supramolecular chemistry and materials science. The ability of diiodotetrafluorobenzenes, including the 1,2-, 1,3-, and 1,4-isomers, to act as potent halogen bond donors has been systematically investigated. scepscor.orgclemson.edu This has led to their use in crystal engineering to construct co-crystals and complex supramolecular architectures with predictable structures and properties. scepscor.orgoup.comrsc.org Research has demonstrated the formation of robust halogen bonds with various electron donors like oxygen, nitrogen, and sulfur atoms, solidifying the role of dihalo-substituted perfluorobenzenes as fundamental building blocks in the design of advanced materials. scepscor.orgoup.comresearchgate.net

Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,2,3,4-tetrafluoro-5,6-diiodobenzene smolecule.comnist.govnih.govthermofisher.com
CAS Number 2708-97-6 smolecule.comsigmaaldrich.comnist.govthermofisher.com
Molecular Formula C₆F₄I₂ smolecule.comsigmaaldrich.comnist.govthermofisher.com
Molecular Weight 401.87 g/mol smolecule.comsigmaaldrich.comnist.govnih.gov
Melting Point 49-50 °C sigmaaldrich.comjk-sci.com
Appearance White to off-white crystalline powder or crystals thermofisher.com
InChI Key JQBYIZAYQMMVTO-UHFFFAOYSA-N smolecule.comsigmaaldrich.comnist.govthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F4I2 B1294554 1,2-Diiodotetrafluorobenzene CAS No. 2708-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene
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InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70181552
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Molecular Weight

401.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2708-97-6
Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-tetrafluoro-5,6-diiodobenzene
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Record name 1,2,3,4-Tetrafluoro-5,6-diiodobenzene
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Synthetic Methodologies for 1,2 Diiodotetrafluorobenzene

Multi-step Synthetic Routes to 1,2-Diiodotetrafluorobenzene

The synthesis of this compound is a non-trivial process that requires precise control over reaction conditions to achieve the desired regioselectivity. Various strategies have been developed, leveraging different precursors and reaction types to install the two iodine atoms adjacent to one another on the perfluorinated ring.

High-Temperature Transformations of Halogenated Fluorocarbons

High-temperature reactions represent one avenue for the synthesis of fluorinated aromatic compounds. These processes often involve the pyrolysis or catalyzed gas-phase reaction of more complex halogenated fluorocarbons to yield simpler, stable aromatic structures. While specific high-temperature routes directly yielding this compound are not extensively detailed in readily available literature, the general principle involves the transformation of polychlorinated or polybrominated fluorocarbons at elevated temperatures. Such reactions can lead to the formation of cyclic precursors which can then be subjected to further functionalization, including iodination. For instance, high-temperature oxychlorination of simple hydrocarbons can produce chlorinated benzenes, which serve as foundational precursors for subsequent halogen exchange and functionalization reactions.

Catalytic Hydrogenation Pathways in this compound Synthesis

Catalytic hydrogenation is a powerful tool in organic synthesis, typically employed for the reduction of unsaturated bonds or the removal of certain functional groups. In the context of synthesizing this compound, its role is primarily in the preparation of the necessary precursors rather than in the final iodination steps. Specifically, catalytic hydrodehalogenation—the replacement of a halogen atom with a hydrogen atom—can be used to synthesize the tetrafluorobenzene starting material from more heavily halogenated feedstocks.

For example, polychlorofluorobenzenes can be selectively de-chlorinated using catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) under mild conditions (1 atm H₂, ambient temperature) to yield polyfluorinated benzenes. nih.gov This hydrodehalogenation process is crucial for obtaining the tetrafluorobenzene core, which is the direct precursor for subsequent iodination strategies. The process relies on the catalytic activation of hydrogen gas to replace more labile halogens (like chlorine or bromine) while leaving the stronger carbon-fluorine bonds intact.

Catalyst SystemSubstrate TypeProductReaction Type
Rh/Al₂O₃, H₂Polyfluorinated/Polychlorinated BenzenesPolyfluorinated BenzenesHydrodehalogenation
Palladium on Carbon (Pd/C), H₂Halogenated AromaticsDehalogenated AromaticsHydrogenolysis

Directed Iodination Strategies for Perfluorinated Arenes

The most direct and commonly employed method for synthesizing this compound is the electrophilic iodination of a tetrafluorobenzene precursor. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making electrophilic substitution challenging. Therefore, this approach requires potent iodinating agents and often the use of a Lewis acid catalyst to enhance the electrophilicity of the iodine source.

Typical reaction pathways include the direct iodination of 1,2,3,4-tetrafluorobenzene. To achieve the desired 1,2-disubstitution pattern with good regioselectivity, a sequential or stepwise approach is often preferred. nih.gov In such a strategy, 1-iodotetrafluorobenzene is first synthesized, and the directing effect of the initial iodine substituent guides the second iodination to the adjacent, ortho position. The optimal temperature for these reactions is generally maintained between 80-100°C to provide sufficient activation energy while preserving selectivity. nih.gov

Table of Common Iodination Reagents and Conditions

Iodinating Agent Catalyst/Conditions Precursor Key Feature
Iodine (I₂) / Fuming H₂SO₄ Heat (80-100°C) Tetrafluorobenzene Strong electrophilic conditions required
N-Iodosuccinimide (NIS) Lewis Acid (e.g., BF₃·OEt₂) Tetrafluorobenzene Milder, selective iodination

Precursor Chemistry and Derivative Synthesis Utilizing this compound

Beyond its synthesis, this compound is a valuable precursor for creating other highly reactive intermediates and complex organometallic compounds. The two carbon-iodine bonds are key reaction sites for metal-halogen exchange and subsequent derivatization.

Formation of Organolithium Intermediates (e.g., Dilithiotetrafluorobenzene)

One of the most important applications of this compound is its use in generating the corresponding organolithium reagent. Through a halogen-metal exchange reaction, the iodine atoms can be replaced by lithium. Treating this compound with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li) or n-butyllithium (n-BuLi), at low temperatures (typically -78°C in an ether solvent) results in the formation of 1,2-dilithiotetrafluorobenzene.

This dilithio intermediate is a powerful synthetic tool. As a strong nucleophile and base, it can react with a wide array of electrophiles to introduce new functional groups onto the perfluorinated ring, serving as a building block for more complex fluorinated molecules.

Reaction with Group V Halides for Organometallic Compound Synthesis

The 1,2-dilithiotetrafluorobenzene intermediate is particularly useful for the synthesis of organometallic compounds containing main group elements. Specifically, it can react with halides of Group V elements (phosphorus, arsenic, antimony) to form new carbon-element bonds.

For instance, the reaction of a dilithiated fluoroaromatic species with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃), is a standard method for synthesizing fluorinated arylphosphines. While direct literature detailing the reaction of 1,2-dilithiotetrafluorobenzene with PCl₃ is sparse, analogous reactions are well-established. For example, the reaction of other lithiated fluoroarenes with PCl₃ leads to the formation of tertiary fluoroarylphosphines. These compounds are of significant interest as ligands for transition metal catalysts used in various chemical transformations.

Similarly, reactions with arsenic trichloride (AsCl₃) can be expected to yield fluoroarylarsines. These reactions provide a pathway to novel organoarsenic compounds with potential applications in materials science and catalysis. Antimony halides, such as antimony pentachloride (SbCl₅), are known to be strong Lewis acids and can participate in complex formation and halogen exchange reactions. researchgate.net The reaction of the highly nucleophilic dilithio intermediate with such halides would likely lead to the formation of organoantimony compounds, expanding the range of known perfluoroaryl organometallics.

Halogen Bonding Interactions Involving 1,2 Diiodotetrafluorobenzene

Fundamental Principles of Halogen Bonding in Perfluoroiodoarenes

Halogen bonding (XB) is a noncovalent interaction that occurs between an electron-deficient region on a halogen atom (the σ-hole) and an electron-rich site on another molecule. jyu.fiwikipedia.org This interaction is analogous to the more familiar hydrogen bond, with the halogen atom acting as a Lewis acid (electron acceptor) and a Lewis base (electron donor) providing the nucleophilic region. jyu.fiacs.org In perfluoroiodoarenes, such as 1,2-diiodotetrafluorobenzene, the principles of halogen bonding are particularly pronounced due to the unique electronic environment created by the fluorine and iodine substituents on the aromatic ring.

Electrophilic Nature of Iodine in this compound

In the context of halogen bonding, the iodine atom in this compound functions as an electrophilic species, or a halogen bond donor. wiley-vch.de The electron density around a covalently bonded iodine atom is anisotropically distributed. acs.org This results in a region of lower electron density, and consequently a positive electrostatic potential, located on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. acs.orgwikipedia.orgyoutube.com This region of positive potential is referred to as a "sigma-hole" (σ-hole). jyu.fiacs.org

The formation of this σ-hole is the basis for the electrophilic character of the iodine atom, allowing it to engage in attractive electrostatic interactions with nucleophilic regions (Lewis bases) such as lone pairs on nitrogen, oxygen, or sulfur atoms. wikipedia.orgacs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F, which correlates with the increasing size and polarizability of the halogen atom, as well as the magnitude of the σ-hole. acs.orgoup.com In this compound, the iodine atoms possess significant σ-holes, making them potent halogen bond donors. acs.orgacs.org

Role of Fluorine Substituents in Enhancing Sigma-Hole Interactions

The presence of highly electronegative fluorine atoms on the benzene (B151609) ring plays a crucial role in modulating the halogen bonding capability of this compound. oup.comnih.gov The fluorine atoms act as strong electron-withdrawing groups, pulling electron density away from the aromatic ring and, by extension, from the covalently bonded iodine atoms. acs.orgyoutube.com

This inductive effect significantly depletes the electron density on the iodine atoms, which in turn enhances the magnitude of the positive electrostatic potential of the σ-hole. acs.orgoup.comacs.org A more positive σ-hole leads to a stronger electrostatic attraction with a Lewis base, resulting in a more robust and directional halogen bond. wiley-vch.dewikipedia.org Consequently, perfluorinated iodobenzenes like this compound are considered ideal and powerful halogen-bonding donors, forming strong and predictable interactions that are useful in crystal engineering and supramolecular chemistry. acs.orgoup.com

Halogen Bonding with Neutral Electron Donors

This compound readily forms halogen-bonded complexes with a variety of neutral electron donors. These donors typically possess atoms with available lone pairs of electrons, such as nitrogen, oxygen, and sulfur, which can act as halogen bond acceptors. nih.gov The specific geometry and stoichiometry of the resulting supramolecular structures are dictated by the nature of the donor and the directional properties of the C-I···Y interaction (where Y is the electron-donating atom). ucr.edunih.gov

Interactions with Thiocarbonyl Compounds

The interactions between this compound (as the XB donor) and various thiocarbonyl compounds (as the XB acceptors) have been systematically studied using single-crystal X-ray diffraction. acs.orgucr.eduresearchgate.net These studies reveal the formation of strong and specific C-I···S halogen bonds. The lengths of these I···S contacts are consistently shorter than the sum of the van der Waals radii of iodine and sulfur, and the C-I···S angles are typically close to linear (approaching 180°), confirming the presence of significant halogen bonding interactions. acs.orgucr.eduresearchgate.net The different orientation of the iodine atoms in this compound, compared to its 1,4-isomer, often leads to the formation of zigzag-type chain structures in the solid state. jyu.fiacs.org

Crystallization studies of this compound with a selection of thiocarbonyl acceptors have demonstrated the formation of co-crystals with varying stoichiometric ratios. The observed ratios between the halogen bond donor (this compound) and the thiocarbonyl acceptor are commonly 1:1, 2:1, and 1:2. jyu.fiacs.orgucr.eduresearchgate.net The specific ratio and the resulting crystal packing are influenced by factors such as the size and shape of the acceptor molecule. ucr.eduresearchgate.net

Below is a table summarizing the observed stoichiometric ratios and key halogen bond parameters for several complexes formed between this compound (Donor A) and various thiocarbonyl acceptors.

Complex IDAcceptorDonor/Acceptor RatioI···S Distance (Å)C-I···S Angle (°)
2A¹ Imidazolidine-2-thione1:13.295175.7
2A² Imidazolidine-2-thione1:23.424174.5
4A N-Methyl-2-mercaptobenzimidazole1:13.230173.8
7A N,N'-Dimethylthiourea2:13.29 - 3.33168.1 - 177.3
8A N,N,N',N'-Tetramethylthiourea1:13.339176.6
16A 1,3-Thiazolidine-2-thione1:13.210176.0

Data compiled from studies on halogen bonding between this compound and thiocarbonyl compounds. researchgate.netresearchgate.net

A significant finding in the study of complexes between this compound and thiocarbonyl compounds is the ability of a single sulfur atom to act as a multiple halogen bond acceptor. acs.orgucr.eduresearchgate.net The sulfur atom in a thiocarbonyl group has two lone pairs of electrons in its valence p orbitals, making it capable of accepting more than one halogen bond simultaneously. acs.org This is in contrast to typical nitrogen-based acceptors, which usually form only one halogen bond per nitrogen atom. acs.org

Experimental evidence from crystal structures shows that one sulfur atom can accept one, two, or even four simultaneous halogen bonds from adjacent this compound molecules. acs.orgucr.eduresearchgate.net This multidentate acceptor capability allows for the construction of complex and higher-dimensional supramolecular networks. The geometry around the sulfur atom is also remarkably flexible, with the halogen bond acceptor angle showing the ability to vary by more than 35 degrees. acs.orgucr.eduresearchgate.net This flexibility allows the sulfur atom to adapt to different crystal packing requirements. acs.org

Solid-State Packing Influences on Complex Formation

The solid-state packing of complexes involving this compound (1,2-DITFB) is significantly influenced by the nature of the halogen bond acceptor molecule. The orientation of the iodine atoms in 1,2-DITFB predisposes its complexes to form zigzag-type chains, a recurring motif in its crystal structures. The size and type of the acceptor molecule can greatly affect the final solid-state arrangement.

For instance, in co-crystals with thiocarbonyl compounds, the different orientation of iodine atoms in 1,2-DITFB, compared to its 1,4-isomer, drives the formation of these characteristic zigzag chains. A more complex example is seen in the co-crystal with 2,2′-bi(1,8-naphthyridine), where strong, bifurcated C–I···(N,N) halogen bonds are the primary driving force for the assembly. These interactions compel the 2,2′-bi(1,8-naphthyridine) molecules, which typically adopt a herringbone packing arrangement, into a face-to-face π···π stacking pattern, leading to the formation of unique supramolecular double helices.

Halogen Bonding with Nitroxide Donors

1,2-DITFB readily forms co-crystals with nitroxide radicals, demonstrating the utility of halogen bonding in constructing organic spin systems. An important example is its interaction with the isoindoline (B1297411) nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), which can be achieved through vapor phase assembly, a method suitable when solution-state crystallization is problematic.

Formation of Cyclic Tetrameric Assemblies

The co-crystallization of 1,2-DITFB with TMIO results in the formation of a discrete 2:2 cyclic tetramer with the structure (TMIO)₂·(1,2-DITFB)₂. This assembly is formed through specific halogen bonds between the iodine atoms of 1,2-DITFB and the oxygen atoms of the nitroxide. Single-crystal X-ray diffraction has been used to confirm this tetrameric structure.

Novel Halogen Bonding Motifs (e.g., Oxygen Accepting Multiple Halogen Bonds)

A novel halogen bonding motif is observed in the (TMIO)₂·(1,2-DITFB)₂ complex, where each oxygen atom of the nitroxide group acts as an acceptor for two separate halogen bonds. This is a significant finding as it demonstrates the capacity of a single oxygen atom to participate in multiple halogen bonding interactions simultaneously, expanding the possibilities for designing complex supramolecular architectures.

Interactions with Aromatic Nitrogen-Containing Heterocycles

1,2-DITFB forms well-defined co-crystals with aromatic nitrogen-containing heterocycles, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). These interactions are fundamental in crystal engineering for creating predictable supramolecular topologies.

Supramolecular Connectivity and Chain Formation

The interaction between 1,2-DITFB and DABCO typically yields a co-crystal with the formula [(1,2-DITFB)₂DABCO]. In another instance, when co-crystallized with 2,2′-bi(1,8-naphthyridine), 1,2-DITFB forms bifurcated iodine bonds that, in conjunction with π···π stacking interactions, assemble into supramolecular double helices. The formation of these ordered structures is guided by the directional nature of the halogen bonds.

ComplexSupramolecular MotifInteracting MoietyRef.
[(1,2-DITFB)₂DABCO]Chain1,4-diazabicyclo[2.2.2]octane
(1,2-DITFB) with 2,2′-bi(1,8-naphthyridine)Double Helix2,2′-bi(1,8-naphthyridine)
Menshutkin Reaction Facilitated Co-crystallization

An interesting development in the co-crystallization of 1,2-DITFB is the use of the Menshutkin reaction to control the assembly of halogen-bonded structures. When crystallization is performed in a dichloromethane (B109758) solution with DABCO, the solvent reacts with the amine to generate quaternary ammonium (B1175870) cations (DABCO–CH₂Cl) and chloride anions in situ.

This controlled production of chloride ions facilitates the crystallization of a new halogen-bonded network, DABCO–CH₂Cl[(1,2-DITFB)Cl]. In this structure, charge-assisted C–I···Cl⁻ halogen bonds propagate to form zigzag chains. This method has proven versatile; substituting DABCO with triethylamine (B128534) (TEA) in the presence of 1,2-DITFB and dichloromethane yields (TEA-CH₂Cl)₃[(1,2-DITFB)Cl₃]·4(H₂O), which forms a 2D supramolecular network through mixed halogen and hydrogen bonds.

ReactantsSolventResulting CationResulting AnionSupramolecular StructureRef.
1,2-DITFB, DABCODichloromethaneDABCO–CH₂Cl⁺Cl⁻Zigzag chains
1,2-DITFB, TEADichloromethaneTEA-CH₂Cl⁺Cl⁻2D network
Charge-Assisted Halogen Bonds

In the realm of crystal engineering, charge-assisted halogen bonds are a powerful tool for constructing supramolecular architectures. Cocrystallization of this compound with halopyridinium salts, such as 3-chloro- and 3-bromopyridinium chlorides and bromides, provides insight into these interactions. In these systems, dominant interactions include charge-assisted hydrogen bonds between the halopyridinium cations and halide anions, as well as halogen bonds between the iodine atoms of this compound and the halide ions. nih.gov

For instance, in cocrystals formed with 3-halopyridinium chlorides, the chloride ions participate in halogen bonds with the iodine atoms of this compound. Simultaneously, halogen bonds are observed between the chlorine or bromine atom of the halopyridinium cation and the chloride ion. These cation-anion halogen bonds (e.g., Cl···Cl⁻ and Br···Cl⁻) are relatively weak but complement the more dominant N⁺–H···Cl⁻ charge-assisted hydrogen bonds. nih.gov This interplay highlights the role of charge in modulating the strength and geometry of halogen bonding interactions within a crystalline lattice.

Halogen Bonding with Anionic Acceptors

Anionic species are particularly effective halogen bond acceptors due to their high electron density, which enhances their Lewis basicity compared to neutral molecules. oup.com this compound has been shown to form strong halogen bonds with a variety of anionic acceptors, most notably halide anions. oup.comacs.org Theoretical and experimental studies have focused on understanding the nature and strength of these interactions, which are fundamental to anion recognition and the construction of complex supramolecular assemblies. acs.orgnih.gov The interactions can be described as X⁺ᵟ···X⁻ and X⁺ᵟ···X⁻···X⁺ᵟ, where the halide anion acts as the Lewis base center, bridging one or two diiodotetrafluorobenzene molecules. acs.org

Interactions with Halide Anions (F⁻, Cl⁻, Br⁻, I⁻)

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to analyze the complexes formed between this compound and the full range of halide anions: fluoride (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). acs.org These calculations reveal the formation of strong halogen bonds between the electrophilic iodine atoms of the diiodotetrafluorobenzene and the electron-rich halide anions. The electron-withdrawing fluorine atoms on the benzene ring enhance the Lewis acidity of the iodine atoms, making them potent halogen bond donors. acs.orgsemanticscholar.org The geometry of these interactions is typically linear, aligning with the directional nature of the σ-hole on the iodine atom. acs.org

Influence of Halide Anion Identity on Interaction Strength

The identity of the halide anion has a pronounced effect on the strength of the resulting halogen bond. acs.org Computational analyses show a clear trend where the interaction strength decreases as the size of the anion increases. The observed order of interaction strength is F⁻ > Cl⁻ > Br⁻ > I⁻. acs.org This trend is attributed to the higher charge density and more negative electrostatic potential of the smaller fluoride anion, which leads to a stronger electrostatic attraction with the iodine's σ-hole. acs.orgpolimi.it

The interaction energies, calculated at the ωB97XD/aug-cc-pVTZ level, quantify this effect. For example, the interaction energy for the this compound-fluoride complex (1,2-DITFB-F⁻) is significantly more negative (stronger) than that for the corresponding iodide complex (1,2-DITFB-I⁻). acs.org This is accompanied by a corresponding trend in intermolecular distances, where shorter I···X⁻ distances are observed for the stronger interactions. acs.org

Calculated Interaction Energies (Eint) and Intermolecular Distances (dI···X⁻) for 1:1 Complexes of Diiodotetrafluorobenzenes with Halide Anions (X⁻)
ComplexEint (kcal/mol)dI···X⁻ (Å)
1,2-DITFB-F⁻-48.92.516
1,2-DITFB-Cl⁻-28.53.011
1,2-DITFB-Br⁻-24.93.176
1,2-DITFB-I⁻-20.93.419
1,4-DITFB-F⁻-49.42.508
1,4-DITFB-Cl⁻-28.93.001
1,4-DITFB-Br⁻-24.93.172
1,4-DITFB-I⁻-20.93.415

Data sourced from theoretical calculations on diiodotetrafluorobenzene-halide complexes. acs.org

Non-additivity of Interaction Energies in Multi-component Complexes

When a halide anion interacts with two this compound molecules simultaneously, forming a C₆F₄I₂-X⁻-C₆F₄I₂ complex, the total interaction energy is not simply the sum of two individual interactions. acs.org This phenomenon, known as non-additivity, indicates a degree of cooperativity or anticooperativity between the two halogen bonds. acs.orgnih.gov

For instance, the absolute interaction energy for a complex containing two 1,4-diiodotetrafluorobenzene (B1199613) molecules and a fluoride anion, (1,4-DITFB)₂-F⁻, is 67.4 kcal/mol. This value is not double the interaction energy of the single 1,4-DITFB-F⁻ complex, which is 49.4 kcal/mol. acs.org This deviation from simple additivity suggests that the formation of the first halogen bond influences the electronic properties of the halide anion, thereby affecting the strength of the second halogen bond. nih.gov

Covalent Character in Strong Halogen Bonds

The strong halogen bonds formed between this compound and halide anions exhibit characteristics that suggest a degree of covalent character. acs.org While halogen bonds are primarily non-covalent, very strong interactions, particularly those involving charged species, can blur the line between non-covalent and covalent bonding. acs.org Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), support the presence of covalent contributions in these strong C-I···X⁻ interactions. acs.org The nature of these bonds can be understood in the context of a polarized three-center four-electron (3c-4e) bond, where the interaction is more complex than a simple electrostatic attraction.

Cooperativity and Competition of Non-covalent Interactions in this compound Systems

The supramolecular assemblies of this compound are often governed by a complex interplay of multiple non-covalent interactions. Halogen bonds can act in concert with other forces like hydrogen bonds and π-π stacking, a phenomenon known as cooperativity, or they can compete for the same interaction sites. researchgate.netucr.eduacs.org

Similarly, in systems involving aromatic acceptors, halogen bonds can coexist with π-π stacking or C-H···F contacts. researchgate.net The formation of bifurcated halogen bonds, where one iodine atom interacts with two acceptor atoms simultaneously, further illustrates the complexity of these systems. mdpi.com The final solid-state architecture is a result of the energetic balance between all competing and cooperating non-covalent interactions, leading to a diverse range of structural motifs. researchgate.netnih.gov

Synergistic Effects of Halogen and Hydrogen Bonding

The interplay between halogen and hydrogen bonding in co-crystals containing this compound can direct the assembly of intricate and robust supramolecular architectures. The combination of these two directional, non-covalent interactions allows for a higher degree of control over the final solid-state structure. Research has shown that these interactions can operate cooperatively to stabilize crystal packing.

In co-crystals formed between this compound and 3-halopyridinium halides, a clear synergy between charge-assisted hydrogen bonds and halogen bonds is observed. nih.gov The dominant interactions in these ionic co-crystals are the N⁺–H···X⁻ hydrogen bonds between the halopyridinium cation and the halide anion (X⁻ = Cl⁻, Br⁻), and the C–I···X⁻ halogen bonds between the this compound and the same anion. nih.gov The halide anion in these structures acts as a bridge, simultaneously accepting a hydrogen bond and one or more halogen bonds, thus linking the different components into a cohesive network. nih.gov

For instance, in the co-crystal structure of (BrpyHCl)₂(12tfib), where BrpyH is the 3-bromopyridinium cation and 12tfib is this compound, the chloride ions are involved in both N⁺–H···Cl⁻ hydrogen bonds and C–I···Cl⁻ halogen bonds. nih.gov This demonstrates the ability of a single acceptor to participate in multiple types of non-covalent interactions, a key principle in synergistic supramolecular assembly.

Similarly, studies with thiocarbonyl compounds have demonstrated halogen and hydrogen bond cooperativity in complexes with this compound. researchgate.netacs.org In the co-crystal of this compound with imidazolidine-2-thione, a longer C–I···S halogen bond is accompanied by a cooperative N–H···I hydrogen bond. acs.org This indicates that even weaker hydrogen bonds can play a significant role in modulating the primary halogen-bonded assembly. acs.org

The geometric parameters of these interactions, as determined by X-ray crystallography, provide quantitative evidence of their nature and strength.

Table 1: Selected Intermolecular Interaction Parameters in Co-crystals of this compound (1,2-DITFB)
Co-crystal ComponentsInteraction TypeDonor-Acceptor Distance (Å)Bond Angle (°)
(ClpyHCl)₂(1,2-DITFB)C–I···Cl⁻ (Halogen Bond)Data not specifiedData not specified
(ClpyHCl)₂(1,2-DITFB)N⁺–H···Cl⁻ (Hydrogen Bond)Data not specifiedData not specified
(BrpyHCl)₂(1,2-DITFB)C–I···Cl⁻ (Halogen Bond)Data not specifiedData not specified
(BrpyHCl)₂(1,2-DITFB)N⁺–H···Cl⁻ (Hydrogen Bond)Data not specifiedData not specified
(ClpyHBr)₂(1,2-DITFB)C–I···Br⁻ (Halogen Bond)Data not specifiedData not specified
(ClpyHBr)₂(1,2-DITFB)N⁺–H···Br⁻ (Hydrogen Bond)Data not specifiedData not specified

Halogen Bond-π Interactions

Halogen bonds are not limited to interactions with lone-pair-donating heteroatoms; they can also be formed with the diffuse electron density of π-systems, such as those in aromatic rings. These halogen bond-π (C–I···π) interactions are crucial in the assembly of supramolecular structures, particularly when traditional Lewis base acceptors are absent or sterically inaccessible.

A significant example of halogen bonding influencing π-interactions is found in the co-crystal of this compound and 2,2′-bi(1,8-naphthyridine). mdpi.com In this structure, strong, bifurcated C–I···N halogen bonds are the primary drivers of assembly. These interactions force the 2,2′-bi(1,8-naphthyridine) molecules, which would typically adopt a herringbone packing arrangement, into a face-to-face π···π stacking pattern. mdpi.com This demonstrates that halogen bonding can be a powerful tool to control and modify π-stacking arrangements, which is critical for designing materials with specific electronic or optical properties. The interaction energy of the π···π stacking between two 2,2′-bi(1,8-naphthyridine) molecules was calculated to be -16.47 kcal/mol, indicating a very strong interaction facilitated by the halogen-bond-driven geometry. mdpi.com

The bifurcated iodine bonds in this system have calculated interaction energies of -10.09 and -10.67 kcal/mol, highlighting their strength and importance in the formation of the resulting supramolecular double helices. mdpi.com While many studies of C–I···π interactions have focused on the 1,4-isomer of diiodotetrafluorobenzene due to its linear geometry, the principles extend to the 1,2-isomer. oup.com For example, with the 1,4-isomer, co-crystals with polycyclic aromatic hydrocarbons like biphenyl, naphthalene, and phenanthrene are formed primarily through C–I···π halogen bonds. oup.com In these cases, the aromatic hydrocarbon acts as the π-type halogen bond acceptor. oup.com This establishes that π-systems are viable and effective acceptors for the iodine atoms of diiodotetrafluorobenzene molecules.

Table 2: Interaction Energies in the Co-crystal of this compound and 2,2′-bi(1,8-naphthyridine)
Interaction TypeInteracting MoleculesCalculated Interaction Energy (kcal/mol)
Bifurcated Halogen Bond1,2-DITFB and 2,2′-bi(1,8-naphthyridine)-10.09
Bifurcated Halogen Bond1,2-DITFB and 2,2′-bi(1,8-naphthyridine)-10.67
π···π Stacking2,2′-bi(1,8-naphthyridine) and 2,2′-bi(1,8-naphthyridine)-16.47
π···π Stacking1,2-DITFB and 1,2-DITFB-7.16
π···π Stacking1,2-DITFB and 1,2-DITFB-7.37

Supramolecular Chemistry and Crystal Engineering with 1,2 Diiodotetrafluorobenzene

Design Principles for Halogen-Bonded Architectures

The field of crystal engineering leverages non-covalent interactions to construct novel supramolecular assemblies with desired structures and functions. nih.govoup.com Halogen bonding, a highly directional and specific interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a powerful tool for designing and controlling the structure of molecular cocrystals. rsc.orgnih.gov The strength of a halogen bond can be enhanced by the presence of electron-withdrawing groups on the donor molecule. nih.govoup.com Consequently, perfluorinated iodobenzenes, such as 1,2-diiodotetrafluorobenzene, are considered ideal halogen-bond donors due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the iodine atoms. nih.govoup.com This strategic functionalization provides a robust and reliable method for directing molecular self-assembly. nih.gov

This compound (1,2-DITFB) is a "ditopic" halogen bond donor, meaning it possesses two iodine atoms that can simultaneously or independently engage in halogen bonding with electron-rich "acceptor" molecules. nsf.gov The adjacent positioning of the two iodine atoms allows for the formation of unique structural motifs, such as zigzag-type chains when co-crystallized with thiocarbonyl acceptors. acs.orgucr.edu This contrasts with the more linear arrangements often formed by its isomer, 1,4-diiodotetrafluorobenzene (B1199613). acs.orgrsc.org

The versatility of 1,2-DITFB as a ditopic donor is demonstrated in its ability to form cocrystals with a wide array of halogen-bond acceptors. It readily forms C–I···N halogen bonds with nitrogen-containing heterocycles and C–I···S bonds with thiocarbonyl compounds. nsf.govacs.orgucr.edu In some cases, it can form bifurcated halogen bonds, where a single iodine atom interacts with two acceptor sites simultaneously, as seen in its cocrystal with 2,2′-bi(1,8-naphthyridine). mdpi.com This capacity to form multiple, directed interactions makes 1,2-DITFB a valuable building block for constructing elaborate supramolecular architectures. nih.govnsf.gov

The use of multicomponent systems, such as cocrystals, provides a significant advantage over single-component crystals for regulating molecular arrangements and the resulting physicochemical properties. nih.govoup.com By carefully selecting the halogen bond acceptors to pair with 1,2-DITFB, it is possible to exert precise control over the solid-state assembly. nih.gov For instance, the ditopic nature of 1,2-DITFB can be used to pre-organize molecules in the solid state for specific reactions. When co-crystallized with trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene, the resulting halogen-bonded assembly orients the acceptor molecules in such a way that they undergo a quantitative and stereospecific [2+2] photodimerization upon UV irradiation. nsf.gov

Furthermore, co-crystallization with 1,2-DITFB can profoundly alter the photophysical properties of materials. researchgate.net A key application is the induction of phosphorescence in fluorescent molecules. rsc.orgrsc.org The heavy iodine atoms of 1,2-DITFB exert a "heavy-atom effect," which enhances spin-orbit coupling in the acceptor molecule and facilitates the normally forbidden transition from the excited triplet state to the ground state, resulting in phosphorescence. rsc.orgrsc.org The specific arrangement and interactions within the cocrystal modulate the energy levels of the excited states, allowing for the tuning of luminescent properties. rsc.orgresearchgate.netrsc.org This strategy has been effectively used to create new phosphorescent materials from polycyclic aromatic hydrocarbons. rsc.orgrsc.org

Cocrystal Formation and Structural Diversity

Cocrystallization is a widely used strategy to modify the solid-state properties of molecules, creating new materials with unique characteristics. mdpi.comrsc.org this compound has been shown to form a diverse range of cocrystals with various partner molecules, driven primarily by C–I···N, C–I···S, and C–I···π halogen bonds. nsf.govacs.orgucr.edu The resulting supramolecular architectures can range from discrete, finite assemblies to infinite one-dimensional chains and two- or three-dimensional networks. nih.govnih.gov The stoichiometry of the components can also be varied, offering another layer of control over the final structure and properties. acs.orgscholaris.ca

Polycyclic aromatic hydrocarbons (PAHs), which are typically fluorescent, can be engineered to become strongly phosphorescent through co-crystallization with diiodotetrafluorobenzenes. rsc.orgrsc.orgcapes.gov.br A notable example is the supramolecular cocrystal formed between pyrene (B120774) and this compound. rsc.orgrsc.org In this system, the 1,2-DITFB molecules serve a dual role: they act as a "solid-solvent" or isolator, preventing the pyrene molecules from aggregating, which would otherwise quench luminescence. rsc.org Simultaneously, they function as the heavy-atom effect agent that induces strong phosphorescence from the pyrene. rsc.orgrsc.org

In its pure crystalline form, pyrene exhibits fluorescence, but phosphorescence is difficult to observe because the transition from the first excited triplet state (T₁) to the ground state (S₀) is spin-forbidden. rsc.org The introduction of 1,2-DITFB into the crystal lattice dramatically alters this behavior. rsc.org The cocrystal of pyrene and 1,2-DITFB displays strong phosphorescence, even at room temperature. rsc.orgrsc.org This induced phosphorescence is a direct result of the external heavy-atom effect from the iodine atoms of 1,2-DITFB. rsc.org The specific local molecular environment created by the 1,2-DITFB molecules in the cocrystal dictates the characteristics of the emission. rsc.org For the pyrene/1,2-DITFB cocrystal, the phosphorescence decay rate is significantly different from that of the cocrystal formed with the 1,4-isomer, demonstrating that the specific geometry of the halogen bond donor can be used to modulate and fine-tune the photophysical properties of the resulting material. rsc.org

Luminescent Properties of the Pyrene/1,2-DITFB Cocrystal
PropertyValueReference
Emission TypeStrong Phosphorescence at Room Temperature rsc.orgrsc.org
Excitation Maximum (S₀→S₁)378 nm rsc.org
0-0 Transition (T₁→S₀)595 nm rsc.org
Phosphorescence Decay Rate0.22 × 10³ s⁻¹ rsc.org
Key Intermolecular Interactions in the Pyrene/1,2-DITFB Cocrystal
Interaction TypeDescriptionSignificanceReference
C–I···π (Halogen Bond)Interaction between the iodine atom of 1,2-DITFB and the π-electron cloud of pyrene.Primary driving force for cocrystal assembly; facilitates heavy-atom effect. rsc.orgrsc.org
π–π StackingStacking between the aromatic rings of adjacent pyrene molecules.Contributes to crystal packing and stability. rsc.orgrsc.org
C–H···F Hydrogen BondsWeak interactions between hydrogen atoms on pyrene and fluorine atoms on 1,2-DITFB.Further stabilizes the supramolecular architecture. rsc.orgrsc.org

Cocrystals with Polycyclic Aromatic Hydrocarbons (e.g., Pyrene)

Heavy Atom Effect in Phosphorescence Enhancement

The presence of heavy atoms like iodine in a molecular structure can significantly influence the photophysical properties of a material, a phenomenon known as the heavy atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) and promotes the spin-forbidden radiative decay from the T₁ state to the singlet ground state (S₀), i.e., phosphorescence.

In the context of this compound, its incorporation into cocrystals with various organic molecules has been shown to be an effective strategy for inducing or enhancing phosphorescence. A notable example is the formation of cocrystals with three-ring angular diazaphenanthrenes, such as 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline (B135089). oup.com These cocrystals are primarily assembled through C-I···N halogen bonds. oup.com

Upon formation of these cocrystals, the materials exhibit distinct phosphorescence, with colors ranging from yellow and orange to pink and red. oup.com A comparative study with cocrystals formed using 1,4-diiodotetrafluorobenzene revealed that those containing the 1,2-isomer have shorter phosphorescent lifetimes. oup.com This observation underscores that the C-I···N halogen bond makes the heavy atom effect more direct and efficient, significantly influencing the energy level of the lowest lying triplet states and the population of electrons in the triplet state of the diazaphenanthrenes. oup.com The positioning of the nitrogen atoms in the diazaphenanthrene molecules also plays a role in modulating the luminescent behaviors. oup.com

Another example is the cocrystal formed between this compound and pyrene. These cocrystals exhibit strong phosphorescence at room temperature, with a decay rate of 0.22 × 10³ s⁻¹. st-andrews.ac.uk The this compound molecules in this structure act both as an isolating agent to prevent pyrene aggregation and as a heavy atom effect agent to induce phosphorescence. st-andrews.ac.uk

Table 1: Phosphorescence Data for Cocrystals of Diiodotetrafluorobenzenes with Diazaphenanthrenes oup.com

DiazaphenanthreneDiiodotetrafluorobenzene IsomerPhosphorescence Color
1,7-phenanthrolineThis compoundYellow
4,7-phenanthrolineThis compoundOrange
1,10-phenanthrolineThis compoundPink-Red
1,7-phenanthroline1,4-diiodotetrafluorobenzeneYellow
4,7-phenanthroline1,4-diiodotetrafluorobenzeneOrange
1,10-phenanthroline1,4-diiodotetrafluorobenzeneRed

Supramolecular Double Helices Driven by Bifurcated Iodine Bonds

The unique geometry of this compound allows for the formation of bifurcated halogen bonds, where a single Lewis basic site interacts with both iodine atoms simultaneously. This type of interaction has been shown to be a powerful tool in directing the assembly of intricate supramolecular structures, including double helices.

A compelling example is the cocrystal formed between this compound and 2,2′-bi(1,8-naphthyridine). acs.orgnih.gov In this structure, unique enantiomeric pairs of double helices are observed. The formation of these supramolecular double helices is driven by strong, bifurcated C-I···(N,N) iodine bonds. acs.org These interactions force the herringbone packing arrangement of the 2,2′-bi(1,8-naphthyridine) molecules into a face-to-face π···π stacking pattern. acs.org

Computational studies using dispersion-corrected density functional theory have quantified the interaction energies within this helical structure. The interaction energy of the π···π stacking between two 2,2′-bi(1,8-naphthyridine) molecules is -16.47 kcal/mol. acs.org There are two distinct bifurcated iodine bonds in the cocrystal, with interaction energies of -10.09 and -10.67 kcal/mol, respectively. acs.org These strong bifurcated iodine bonds are significantly more powerful than the corresponding bifurcated bromine or chlorine bonds, which explains why cocrystals with 1,2-dibromo- or 1,2-dichlorotetrafluorobenzene were not obtained under the same experimental conditions. acs.org

The assembly process involves the formation of a 2D structure through the interplay of bifurcated iodine bonds between this compound and 2,2′-bi(1,8-naphthyridine), as well as π···π stacking interactions between the molecules of each component. acs.org These 2D layers are then interconnected by weak C-H···F hydrogen bonds to form the final 3D crystal structure. acs.org

Table 2: Calculated Interaction Energies in the Cocrystal of this compound and 2,2′-bi(1,8-naphthyridine) acs.org

Interaction TypeMolecules InvolvedInteraction Energy (kcal/mol)
Bifurcated Iodine Bond 1C₆F₄I₂ and C₁₆H₁₀N₄-10.09
Bifurcated Iodine Bond 2C₆F₄I₂ and C₁₆H₁₀N₄-10.67
π···π StackingTwo C₁₆H₁₀N₄ molecules-16.47
π···π Stacking 1Two C₆F₄I₂ molecules-7.16
π···π Stacking 2Two C₆F₄I₂ molecules-7.37

Development of 1D Chains and 2D Networks

The ability of this compound to form directional halogen bonds makes it an excellent component for constructing one-dimensional (1D) chains and two-dimensional (2D) networks. By selecting appropriate halogen bond acceptors, the dimensionality and topology of the resulting supramolecular assemblies can be controlled.

Research has shown that the cocrystallization of this compound with trans-1,2-bis(n-pyridyl)ethylene (n,n'-bpe, where n=n'=2, 3, or 4) leads to the formation of cocrystals sustained by N···I halogen bonds, which organize into 1D and 2D assemblies. rsc.orgmdpi.com For instance, with 2,2'-bpe, the components form a discrete aggregate that packs into a photostable 1D assembly. rsc.org In the case of the cocrystal with 4,4'-bpe, the N···I interactions lead to the formation of 1D chains, which then further assemble into sheets. mdpi.com

Influence of Solvent and Crystallization Conditions on Polymorphism

The final solid-state structure of a molecular crystal, including the possibility of forming different polymorphs (different crystal structures of the same compound), can be highly dependent on the crystallization conditions, particularly the choice of solvent. While specific studies on the polymorphism of this compound cocrystals are not extensively detailed in the provided search results, the principles of crystal engineering suggest that solvent can play a crucial role.

In a broader context of halogen-bonded frameworks, it has been demonstrated that changing the crystallization solvent can selectively lead to the formation of either 2D or 3D networks from the same building blocks, for example, a tetrapyridine derivative and 1,4-diiodotetrafluorobenzene. This highlights the solvent's role in directing the self-assembly process.

More directly related to the 1,2-isomer, a study on the cocrystallization of this compound with various thiocarbonyl acceptors showed that the resulting complex structures and their stoichiometry (e.g., 1:1, 2:1, or 1:2 donor-acceptor ratios) were influenced by the initial ratios of the components in solution and the crystallization solvent used. acs.orgsigmaaldrich.com For instance, with imidazolidine-2-thione, a 2:1 (donor/acceptor) complex was crystallized from a 1:1 solution, while a 1:2 complex was also obtained, showcasing the impact of crystallization dynamics. acs.orgsigmaaldrich.com This indicates that solvent and concentration conditions can indeed influence the final supramolecular architecture of systems involving this compound.

Advanced Materials Development Utilizing this compound

The unique electronic and structural properties of this compound, particularly its capacity for forming strong and directional halogen bonds and its inherent heavy-atom character, make it a valuable component in the development of advanced materials with tailored optical and electronic functionalities.

Applications in Photoelectric Materials Research

While much of the research in photoelectric materials has focused on the 1,4-isomer of diiodotetrafluorobenzene due to its linear geometry which is conducive to forming extended, ordered structures, the principles of molecular design suggest that this compound also holds potential in this area. scientificlabs.ie The ability to form robust supramolecular assemblies through halogen bonding is a key strategy in the construction of organic materials for applications such as optical waveguides and organic field-effect transistors (OFETs).

The formation of highly ordered crystalline structures is crucial for efficient charge transport in organic semiconductors. The directional nature of the halogen bonds involving this compound can be exploited to control the packing of π-conjugated systems, which is a critical factor for optimizing charge carrier mobility. Although direct applications of this compound in OFETs are not detailed in the provided search results, its role in crystal engineering points towards its potential in creating well-defined charge transport pathways in organic electronic devices.

Luminescent Organic Materials (e.g., Enhanced Quantum Yields)

The heavy-atom effect of the iodine atoms in this compound is a key feature that can be harnessed to develop novel luminescent organic materials, particularly those exhibiting phosphorescence. By co-crystallizing this compound with fluorescent or non-phosphorescent organic molecules, it is possible to induce or significantly enhance phosphorescence, effectively increasing the phosphorescence quantum yield.

A clear demonstration of this is the cocrystal of this compound with pyrene. st-andrews.ac.uk While pyrene itself is a well-known fluorescent molecule, it does not typically exhibit phosphorescence at room temperature in the solid state. However, upon forming a cocrystal with this compound, the resulting material displays strong room-temperature phosphorescence. st-andrews.ac.uk This is a direct consequence of the external heavy atom effect provided by the iodine atoms, which facilitates the population of the triplet state of pyrene and enhances the rate of phosphorescent decay. This effective generation of phosphorescence from a traditionally fluorescent molecule signifies a substantial enhancement of the phosphorescence quantum yield.

Organic Electronics

The strategic use of this compound in supramolecular chemistry and crystal engineering provides a powerful pathway to novel materials for organic electronics. By forming co-crystals with various organic molecules, it acts as a versatile building block to create assemblies with tailored optoelectronic properties. Its primary role is to direct the formation of specific solid-state architectures through strong, directional halogen bonds, which in turn dictates the electronic behavior of the resulting material.

Halogen bonding is a significant driving force for supramolecular self-assembly. nih.gov The electron-withdrawing tetrafluorinated benzene (B151609) ring in this compound enhances the electrophilic character of the adjacent iodine atoms, making them potent halogen bond donors. This allows for the precise assembly of co-crystals with functional molecules, such as π-conjugated systems, that act as halogen bond acceptors. nih.gov The resulting supramolecular structures can be used in various organic electronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A key application of this compound in this field is the development of purely organic phosphorescent materials. researchgate.net Typically, phosphorescence in organic molecules is weak at room temperature. However, by co-crystallizing a fluorescent molecule with this compound, the heavy iodine atoms are brought into close proximity with the fluorophore. This "heavy atom effect" enhances spin-orbit coupling, which facilitates the otherwise forbidden intersystem crossing from the singlet excited state to the triplet state, and promotes radiative decay from the triplet state, resulting in phosphorescence. This strategy is a metal-free approach to developing phosphors for OLEDs. rsc.org

Detailed research has demonstrated the efficacy of this approach. In a comparative study, co-crystals were formed between diazaphenanthrenes (such as 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline) and both this compound (1,2-DITFB) and its 1,4-isomer. researchgate.net The study revealed that all resulting co-crystals exhibited phosphorescence, with colors ranging from yellow and orange to pink and red. A notable finding was that the phosphorescent lifetimes of co-crystals constructed with 1,2-DITFB were shorter than those containing 1,4-DITFB, directly illustrating how the specific isomer used for crystal engineering can fine-tune the photophysical properties of the final material. researchgate.net

The geometry of the halogen bond donor is crucial in dictating the final supramolecular architecture, which is a cornerstone of crystal engineering. Studies on co-crystals formed between diiodotetrafluorobenzenes and various thiocarbonyl compounds have shown that the positional isomerism of the iodine atoms directs the assembly process differently. acs.org While the linear 1,4-DITFB isomer tends to form straight, linear chains, the angular geometry of 1,2-DITFB promotes the formation of "zigzag-type" chains in the crystal structure. acs.org This control over the solid-state packing is critical, as the arrangement and intermolecular distance of molecules govern the electronic coupling and, consequently, the charge transport properties essential for devices like OFETs.

Furthermore, the formation of halogen-bonded charge-transfer co-crystals can enhance material conductivity. rsc.org By constraining molecular vibration and rotation, the rigid framework of the co-crystal reduces non-radiative decay pathways and can improve fluorescence quantum yields. rsc.org This principle highlights the potential for 1,2-DITFB to be used in creating not only luminescent materials but also organic semiconductors where efficient charge transport is required. The ordered zigzag chains formed by 1,2-DITFB could serve as effective pathways for charge carriers.

The table below summarizes key research findings on the use of diiodotetrafluorobenzenes in forming co-crystals for organic electronics, highlighting the distinct structural and photophysical outcomes.

Diiodotetrafluorobenzene IsomerCo-former (Halogen Bond Acceptor)Resulting Supramolecular StructureObserved Optoelectronic PropertyPotential ApplicationReference
This compoundDiazaphenanthrenes (e.g., 1,10-phenanthroline)C-I···N halogen-bonded co-crystalPhosphorescence (shorter lifetime vs. 1,4-DITFB)OLED Emitters researchgate.net
This compoundThiocarbonyl CompoundsZigzag-type chains via C-I···S halogen bondsControlled molecular assemblyOrganic Semiconductors acs.org
1,4-DiiodotetrafluorobenzeneDiazaphenanthrenes (e.g., 1,10-phenanthroline)C-I···N halogen-bonded co-crystalPhosphorescence (longer lifetime vs. 1,2-DITFB)OLED Emitters researchgate.net
1,4-DiiodotetrafluorobenzeneThiocarbonyl CompoundsLinear chains via C-I···S halogen bondsControlled molecular assemblyOrganic Semiconductors acs.org
1,4-DiiodotetrafluorobenzeneBent 3-ring-N-heterocyclic hydrocarbonsC-I···N and C-I···π halogen-bonded co-crystalGreen, orange-yellow, and orange phosphorescencePhosphorescent Materials rsc.org

Reactivity and Advanced Organic Transformations of 1,2 Diiodotetrafluorobenzene

Nucleophilic Substitution and Organometallic Synthesis

1,2-Diiodotetrafluorobenzene is a versatile reagent in organic synthesis, known for its reactivity in nucleophilic substitution and as a precursor in the formation of various organometallic complexes. The presence of two iodine atoms on the tetrafluorinated benzene (B151609) ring makes it susceptible to reactions with strong nucleophiles and facilitates the synthesis of complex metallic structures.

The treatment of this compound with alkyllithium reagents, such as methyllithium (B1224462), is a significant reaction in organofluorine chemistry. When this compound is reacted with methyllithium at low temperatures, specifically -78°C, it undergoes a lithium-halogen exchange to afford dilithiotetrafluorobenzene. This reaction demonstrates the high reactivity of the carbon-iodine bonds towards strong nucleophiles like methyllithium, resulting in the formation of a dilithiated intermediate that can be used in further synthetic applications.

Theoretical studies on similar lithium-halogen exchange reactions involving dihaloalkenes and methyllithium suggest that these reactions can proceed with stereoselectivity, where the sterically more constrained halogen atom is preferentially exchanged. nih.govresearchgate.net The reaction with a methyllithium dimer often results in lower activation energies. nih.govresearchgate.net

Table 1: Reaction of this compound with Methyllithium

ReactantReagentTemperatureProduct
This compoundMethyllithium-78°CDilithiotetrafluorobenzene

This compound serves as a precursor for creating intricate organometallic structures, including anionic gold complexes. These complexes are of interest due to their potential applications in catalysis and materials science.

The synthesis of gold(I) complexes can be achieved through various methods, often involving the reaction of a gold(I) precursor with a suitable ligand. For instance, gold(I) thiosemicarbazone complexes have been synthesized by reacting [Au(SMe2)]Cl with a thiosemicarbazone ligand. rsc.org Another common route is the transmetalation from silver(I) N-heterocyclic carbene (NHC) complexes to gold(I) complexes by reacting with (SMe2)AuCl. researchgate.net These synthetic strategies highlight the versatility of gold(I) chemistry in creating complexes with diverse ligand frameworks. While direct synthesis from this compound is not explicitly detailed in the provided context, the formation of organolithium intermediates from it provides a pathway to such gold complexes through subsequent reactions.

The construction of polymetallic chains involving gold is a subject of significant research. An example is the formation of the first extended unsupported gold-thallium linear chain in the complex [Tl(OPPh3)2][Au(C6F5)2]. researchgate.net This demonstrates the capability of gold complexes to form extended structures with other metals. Although not directly starting from this compound, the synthesis of such heterometallic chains often relies on precursor gold complexes which can be derived from aryl halides. The principles governing the formation of these Au-Tl chains could be applied to derivatives of this compound to create novel polymetallic architectures.

Formation of Anionic Homo- and Heterometallic Gold Complexes

Role of this compound in Catalysis Research

This compound plays a significant role in catalysis research, primarily through its function as a potent halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where an electron-deficient halogen atom acts as a Lewis acid. In this compound, the electron-withdrawing nature of the tetrafluorinated benzene ring makes the iodine atoms highly electrophilic, enhancing their ability to form strong halogen bonds.

This property is increasingly exploited in the field of organocatalysis, where halogen bonding can be used to activate substrates, stabilize transition states, and direct stereoselectivity in a manner analogous to hydrogen bonding. The defined, linear nature of the C-I···Lewis base interaction makes this compound a valuable building block in crystal engineering and the design of supramolecular assemblies. nih.gov These organized structures can create specific catalytic environments.

Research has detailed the formation of co-crystals and complexes between this compound and various Lewis bases, such as thiocarbonyl compounds. acs.orgresearchgate.net In these structures, the iodine atoms form strong C-I···S halogen bonds, demonstrating the compound's utility in assembling molecules into predictable architectures. acs.orgresearchgate.net For instance, it forms zigzag-type chain complexes with certain thiocarbonyls. acs.org While not a direct catalytic application itself, this ability to control molecular assembly is fundamental to developing solid-state catalysts and materials where reactant positioning is crucial. The principles of halogen bonding demonstrated with this compound are central to the emerging field of halogen-bond-based organocatalysis, which has shown success in reactions like the Mukaiyama aldol (B89426) reaction. nih.gov Furthermore, iodoarenes are widely used as precursors for generating hypervalent iodine reagents, which are themselves powerful catalysts for a range of oxidative transformations. cardiff.ac.uk

Spectroscopic and Structural Characterization Techniques in 1,2 Diiodotetrafluorobenzene Research

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of solid-state structures, offering direct evidence of atomic positions and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for verifying the formation and characterizing the geometry of halogen bonds. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the electron density can be constructed, revealing exact interatomic distances and angles.

In the context of 1,2-diiodotetrafluorobenzene (1,2-DITFB), SC-XRD has been instrumental in studying its halogen bonding (XB) capabilities, particularly with thiocarbonyl acceptors. acs.orgresearchgate.net Research has shown that 1,2-DITFB forms C-I···S halogen-bonded complexes with various donor-to-acceptor ratios, including 1:1, 2:1, and 1:2. acs.orgresearchgate.netacs.orgresearchgate.net The verification of these halogen bonds is based on two key geometric parameters obtained from the diffraction data:

Bond Distance: The measured distance between the iodine atom of 1,2-DITFB and the sulfur atom of the acceptor is consistently found to be shorter than the sum of their van der Waals radii (3.83 Å). acs.orgresearchgate.net

Bond Angle: The C-I···S angle is typically close to linear (approaching 180°), which is a characteristic feature of strong, directional halogen bonds. acs.orgresearchgate.net

For instance, in a complex with imidazolidine-2-thione, two unique C-I···S halogen bonds were observed with distances of 3.298 Å and 3.483 Å, and C-I···S angles of 172.6° and 168.1°, respectively. researchgate.net These parameters provide unequivocal proof of the halogen bond interaction.

Table 1: Selected Halogen Bond Parameters in 1,2-DITFB Complexes Determined by SC-XRD
Halogen Bond AcceptorDonor:Acceptor RatioI···S Distance (Å)C-I···S Angle (°)
Imidazolidine-2-thione2:13.298172.6
Imidazolidine-2-thione2:13.483168.1
Imidazolidine-2-thione1:23.328174.1
4-Methyl-1,2,4-triazole-3-thione1:13.310175.7

Beyond verifying individual bonds, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a field known as crystal engineering. The specific geometry of 1,2-DITFB, with two adjacent iodine atoms, predisposes its complexes to form distinct supramolecular architectures.

Unlike its isomer 1,4-diiodotetrafluorobenzene (B1199613) which tends to form linear chains, complexes involving 1,2-DITFB frequently assemble into "zigzag" type chains. acs.org This structural motif arises from the ortho positioning of the iodine atoms. acs.org The solid-state packing of these complexes is significantly influenced by the nature and size of the halogen bond acceptor molecule. acs.orgresearchgate.netacs.org

In more complex systems, this compound can participate in the formation of intricate, higher-order structures. For example, when co-crystallized with 2,2′-bi(1,8-naphthyridine), it forms unique enantiomeric pairs of supramolecular double helices. mdpi.com The formation of these elegant architectures is driven by a combination of strong, bifurcated C-I···(N,N) halogen bonds and stabilizing π···π stacking interactions between the aromatic rings of the acceptor molecules. mdpi.com The interaction energies of these bifurcated iodine bonds have been calculated to be as strong as -10.67 kcal/mol, highlighting their critical role in directing the self-assembly process. mdpi.com

While single-crystal XRD provides detailed information about a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. libretexts.org Instead of a single crystal, a finely powdered sample containing millions of tiny, randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. libretexts.org

In the context of this compound research, PXRD is a valuable tool for:

Phase Identification: Confirming that the bulk synthesized material corresponds to the structure determined by single-crystal analysis.

Purity Assessment: Verifying the homogeneity of a sample by detecting the presence of unreacted starting materials or unintended polymorphic forms, which would appear as extra peaks in the diffraction pattern. libretexts.org

Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the unit cell dimensions of the crystal lattice, as described by Bragg's Law (nλ = 2dsinθ). youtube.com PXRD data can be used to accurately determine these lattice parameters for the bulk material, and results are often in good agreement with single-crystal data. youtube.comresearchgate.net

The technique is crucial for ensuring that the properties measured for a given material are representative of the entire batch and not just a single, selected crystal. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to changes in bond strength and molecular environment, making them powerful tools for studying the formation of intermolecular interactions like halogen bonds. utdallas.edu

Both IR and Raman spectroscopy are used to characterize the crystalline complexes of this compound. The spectra of the individual components (the diiodobenzene donor and the acceptor) are compared with the spectrum of the resulting co-crystal. The appearance of new bands or shifts in existing bands provides evidence of the new chemical environment and the interactions within the crystal.

An IR spectrum of pure this compound shows characteristic absorption bands corresponding to the vibrations of its chemical bonds. nist.gov For its co-crystals, key vibrational modes that are often analyzed include C-F, C-I, and vibrations associated with the functional groups of the acceptor molecule. sunway.edu.my For example, in co-crystals with pyridine-based compounds, the C=N and aromatic C-C stretching modes are monitored. sunway.edu.my

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Halogen Bond Donors and Related Complexes
Vibrational ModeTechniqueTypical Frequency Range (cm⁻¹)Compound Type
ν(C-F)FTIR930 - 950Diiodotetrafluorobenzene Co-crystals sunway.edu.my
ν(C-I)FTIR750 - 760Diiodotetrafluorobenzene Co-crystals sunway.edu.my
ν(C-I)Raman150 - 1601,4-diiodotetrafluorobenzene researchgate.net

A key application of vibrational spectroscopy in this field is the detection of halogen bond formation through characteristic shifts in vibrational frequencies. The formation of a C-I···D (where D is the halogen bond acceptor) interaction involves the donation of electron density from the acceptor (a Lewis base) into the σ* antibonding orbital of the C-I bond. researchgate.net This transfer of electron density weakens the covalent C-I bond.

This weakening is directly observable in the vibrational spectrum:

Raman Spectroscopy: The C-I stretching vibration, which typically appears in the low-frequency region of the Raman spectrum (around 158 cm⁻¹ for 1,4-DITFB), exhibits a "red shift" (a shift to lower frequency or wavenumber) upon the formation of a halogen bond. researchgate.net This shift indicates a decrease in the bond's force constant, confirming the C-I bond has been weakened by the interaction.

Infrared Spectroscopy: Similarly, IR spectroscopy can detect red shifts in the C-I and C-F stretching modes when a perfluoroalkyl iodide is engaged in halogen bonding. researchgate.net Computational studies are often employed to help interpret and quantify the changes observed in the IR spectra upon complex formation. rsc.org

These vibrational shifts serve as a powerful spectroscopic indicator of halogen bonding, complementing the definitive structural evidence provided by X-ray diffraction. researchgate.netresearchgate.net

Photoelectron Spectroscopy in this compound Studies

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. yale.edu In this method, a sample is irradiated with a high-energy photon source, such as a laser, causing an electron to be ejected. yale.edu By analyzing the kinetic energy of these photoelectrons, information about the electron affinities and vibrational frequencies of the neutral molecule can be determined. yale.edu

While specific photoelectron spectroscopy studies focused solely on this compound are not extensively detailed in the reviewed literature, the application of time-resolved photoelectron spectroscopy (TRPES) to similar molecules, such as diiodomethane (B129776) (CH₂I₂), provides significant insight into the potential research applications for this compound. aps.org Studies on diiodomethane combine TRPES with ultrafast electron diffraction (UED) to create "molecular movies," following the intricate coupled electronic and nuclear dynamics that occur after the molecule absorbs UV light. aps.org This approach allows researchers to observe processes like internal conversion and photodissociation in real-time. aps.org Given its structural similarities, TRPES could be similarly employed to investigate the ultrafast dynamics of this compound following photoexcitation, providing valuable data on its excited states and dissociation pathways.

The general principle of anion photoelectron spectroscopy involves generating a beam of mass-selected anions, which is then intersected by a laser beam of a known constant energy. yale.edu The energy of the ejected electrons is the difference between the laser's energy and the energy of the resulting neutral molecule's quantum levels. yale.edu This technique is a useful diagnostic tool for anions with weakly bound electrons and can be adapted to study photo-induced electron-transfer reactions. yale.edu

Thermal Analysis of this compound Complexes

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are employed to characterize the thermal behavior of molecular complexes. While specific studies on this compound complexes are limited in the available research, detailed thermal re-examination has been performed on 2:1 halogen-bonded complexes formed between its isomer, 1,4-diiodotetrafluorobenzene, and a series of 4-alkoxycyanobiphenyls (CAB). acs.orgwhiterose.ac.uk This research illustrates the methodology and type of information that can be obtained for analogous this compound systems.

In these studies, DSC was used to determine the melting and crystallization points of the complexes. acs.orgwhiterose.ac.uk Samples were subjected to multiple heating and cooling cycles at a controlled rate, typically 10 K min⁻¹, to observe their phase transitions. whiterose.ac.uk For example, the complex designated CAB 6 XB, formed with 1,4-diiodotetrafluorobenzene, showed a melting point of 74 °C, while the CAB 9 XB complex melted at 76 °C. acs.org These experiments, combined with polarized optical microscopy and small-angle X-ray scattering, provided detailed insights into the thermal stability and phase behavior of the halogen-bonded structures. acs.orgwhiterose.ac.uk Such analytical methods are crucial for understanding the properties of co-crystals and complexes formed by this compound.

Complex DesignationCompositionMelting Point (°C)
CAB 6 XB2:1 4-Hexyloxy-4'-cyanobiphenyl / 1,4-Diiodotetrafluorobenzene74
CAB 9 XB2:1 4-Nonyloxy-4'-cyanobiphenyl / 1,4-Diiodotetrafluorobenzene76

Luminescence Spectroscopy (Phosphorescence)

Luminescence spectroscopy, specifically the study of phosphorescence, is a key technique for characterizing the excited-state properties of materials containing this compound. Phosphorescence is a spin-forbidden radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). Due to the presence of two heavy iodine atoms, this compound is a potent "heavy atom perturber." When it forms co-crystals or complexes with other organic molecules (fluorophores), it can induce phosphorescence in molecules that would otherwise only exhibit fluorescence. nih.govresearchgate.net

A significant area of research is the induction of Room Temperature Phosphorescence (RTP) in organic materials. nih.gov Typically, phosphorescence is quenched at room temperature due to vibrational relaxation and other non-radiative decay pathways. However, by forming co-crystals, the rigid crystalline environment can suppress these non-radiative processes, allowing RTP to be observed. researchgate.net

The co-crystallization of this compound or its isomers with various electron-rich aromatic donors or heterocyclic compounds has been shown to be an effective strategy for generating novel RTP materials. nih.govresearchgate.net For instance, when a pyromellitic diimide derivative is co-crystallized with heavy-atom substituted donors like 1,2-diiodo-3,4,5,6-tetramethylbenzene (B1298531), the resulting complex exhibits unprecedented ambient charge-transfer phosphorescence with a notable lifetime. nih.govresearchgate.net The formation of halogen bonds (C-I···N or C-I···π) in these co-crystals plays a crucial role in fixing the molecular geometry and promoting the necessary electronic interactions for RTP. rsc.org Furthermore, the RTP of these co-crystals can be modulated by external stimuli. For example, the phosphorescence of a co-crystal formed between 4,4′-bipyridine and 1,4-diiodotetrafluorobenzene can be reversibly quenched by exposure to hydrochloric acid fumes and restored by triethylamine (B128534) fumigation. researchgate.net

The Heavy Atom Effect (HAE) is the fundamental mechanism by which this compound influences the luminescent properties of other molecules. The presence of a heavy atom, such as iodine, enhances spin-orbit coupling (SOC). st-andrews.ac.uk This increased SOC facilitates the normally spin-forbidden process of intersystem crossing (ISC), which is the transition of an excited molecule from a singlet state (S₁) to a triplet state (T₁). st-andrews.ac.ukresearchgate.net

When this compound is in close proximity to a fluorophore, as in a co-crystal or complex, it acts as an external heavy atom perturber. st-andrews.ac.uk This "external HAE" leads to two primary outcomes:

Fluorescence Quenching : The rate of the S₁ → T₁ intersystem crossing is significantly increased. This provides a fast, non-radiative pathway that competes with the radiative S₁ → S₀ decay (fluorescence), thereby quenching the fluorescence of the partner molecule. researchgate.net

Phosphorescence Enhancement : By efficiently populating the triplet state (T₁), the probability of subsequent radiative decay from this state (T₁ → S₀, phosphorescence) is greatly enhanced. nih.govst-andrews.ac.uk

This effect has been demonstrated in numerous systems. Co-crystallization of a pyromellitic diimide acceptor with donors such as 1,4-diiodo-2,3,5,6-tetramethylbenzene (B1352252) (D₁) and 1,2-diiodo-3,4,5,6-tetramethylbenzene (D₂) leads to strong phosphorescence. researchgate.net The phosphorescent lifetimes for these co-crystals were measured to be 22.02 µs and 12.24 µs, respectively, highlighting the efficiency of the HAE in promoting triplet state emission. nih.gov

SystemPhosphorescence Maximum (nm)Phosphorescence Lifetime (µs)Key Interaction
Pyromellitic diimide + 1,4-diiodo-2,3,5,6-tetramethylbenzene52022.02Charge-Transfer & External HAE
Pyromellitic diimide + 1,2-diiodo-3,4,5,6-tetramethylbenzene52812.24Charge-Transfer & External HAE
4,4′-bipyridine + 1,4-diiodotetrafluorobenzeneOrange EmissionNot SpecifiedHalogen Bonding & External HAE

Theoretical and Computational Investigations of 1,2 Diiodotetrafluorobenzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling the properties of 1,2-diiodotetrafluorobenzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule and its complexes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the interaction energies between molecules. In the study of this compound (1,2-DITFB), DFT methods have been employed to quantify the strength of interactions when it acts as a halogen bond donor to various Lewis bases.

For instance, calculations at the ωB97XD/aug-cc-pVTZ level of theory have been performed on complexes between 1,2-DITFB and various halide anions (F⁻, Cl⁻, Br⁻, I⁻). acs.org These calculations reveal strong interactions, with the interaction energy (E_int) decreasing as the halide anion becomes larger and more polarizable. acs.org The high electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring makes the iodine atoms significantly electron-deficient, which facilitates the formation of strong halogen bonds. acs.org

Energy decomposition analysis further clarifies the nature of these interactions. For complexes of diiodotetrafluorobenzenes with halide anions, it has been shown that the electrostatic and orbital-orbital interaction terms are the two most significant attractive components of the total interaction energy. acs.org

Table 1: Calculated Interaction Energies (E_int) for 1:1 Complexes of 1,2-DITFB with Halide Anions
ComplexInteraction Energy (E_int) in kcal/mol
1,2-DITFB-F⁻-48.7
1,2-DITFB-Cl⁻-28.9
1,2-DITFB-Br⁻-25.2
1,2-DITFB-I⁻-23.1

Data sourced from DFT calculations at the ωB97XD/aug-cc-pVTZ level. acs.org

Computational studies on cocrystals with thiocarbonyl compounds also utilize DFT to assess interaction energies, supporting experimental findings from X-ray diffraction. acs.orgresearchgate.net These theoretical analyses confirm that 1,2-DITFB forms robust halogen-bonded complexes, and the calculated energies help in understanding the stability and preferences of different structural motifs. researchgate.net

The primary driver for the halogen bonding ability of this compound is the presence of a "sigma-hole" (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the C-I covalent bond. acs.org This positive region arises from the anisotropic distribution of electron density around the iodine atom. smolecule.com The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly enhances the magnitude of this positive σ-hole, making the iodine atoms potent electrophiles for halogen bonding. acs.orgoup.comnih.gov

Computational analyses are essential for visualizing and quantifying these σ-holes. Beyond the σ-hole driven halogen bonds, the aromatic ring of this compound can participate in π-π stacking interactions. In certain crystal structures, the formation of strong halogen bonds can force aromatic systems into a face-to-face π-π stacking arrangement that might not be favored otherwise. smolecule.com Theoretical studies have also explored the interplay between C–I···π halogen bonds and π–π stacking, predicting that such interactions can lead to the formation of unique sandwiched-layer cocrystal structures, although this is more geometrically favorable for the 1,3-isomer. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. nih.gov QTAIM analysis is applied to computational results to identify bond critical points (BCPs) between interacting atoms, such as the I···X contact in a halogen bond. acs.org

In studies of 1,2-DITFB complexes, QTAIM analysis supports the findings from DFT calculations. acs.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction. For the strong halogen bonds formed between diiodotetrafluorobenzenes and halide anions, the QTAIM parameters often indicate a significant degree of covalent character, distinguishing them from purely non-covalent interactions. acs.org This approach has been used to confirm that shorter halogen bond contacts are associated with higher electron densities at the bond critical point, providing a quantitative measure of bond strength. nih.gov The AIMAll program is a common tool used to perform QTAIM analyses on calculated wavefunctions. jyu.fi

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. acs.org It provides a clear picture of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. nih.gov

For this compound, MEP maps clearly illustrate the concept of the σ-hole. smolecule.com The maps show a region of positive potential (often colored blue) on the iodine atoms along the C-I axis, surrounded by a belt of negative potential (often colored red or yellow) on the lateral sides of the iodine atoms. acs.org This visual evidence confirms the iodine atom's ability to act as a Lewis acid (halogen bond donor) at the σ-hole. smolecule.comnih.gov Computational studies use MEP analysis to explain why 1,2-DITFB readily forms halogen bonds and to rationalize the observed geometries of its complexes. acs.orgmdpi.com

Modeling of Halogen Bonding Strengths and Directionality

Computational modeling is a key tool for quantifying the strength and geometric preferences of halogen bonds formed by this compound. The strength of a halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and is significantly enhanced by the presence of electron-withdrawing substituents, such as the fluorine atoms in 1,2-DITFB. oup.comnih.gov

Theoretical models consistently show that halogen bonds are highly directional, with the C–I···X angle preferring a nearly linear geometry of approximately 180°. acs.org This directionality is a hallmark of σ-hole interactions. Studies of cocrystals formed between 1,2-DITFB and various thiocarbonyl acceptors have confirmed through both crystallography and computational analysis that the C-I···S contact angles are typically close to linear. acs.org

However, modeling also reveals flexibility. In cases where a single acceptor atom interacts with both iodine atoms of 1,2-DITFB or with iodine atoms from multiple molecules, the bond angles can deviate significantly from linearity. For example, in complexes with halide anions where two 1,2-DITFB molecules bind to a central anion, the resulting I–X–I angle can be far from 180°, sometimes even forming an acute angle. acs.org

Table 2: Calculated Halogen Bond Parameters for a 1:1 Complex of 1,2-DITFB (A) with N,N′-dimethylthiourea (7)
ParameterOptimized Value
I···S Distance (Å)3.284
C-I···S Angle (°)176.4
Interaction Energy (ΔE_int) (kJ/mol)-33.9

Data from computational analysis reported in the study of halogen bonding with thiocarbonyl compounds. acs.org

Prediction of Cocrystal Structures and Properties

The robust and directional nature of the halogen bonds formed by this compound makes it an excellent building block for crystal engineering and the design of cocrystals. oup.comnih.gov Computational methods play a predictive role in this field by modeling the interactions between 1,2-DITFB and potential coformers, helping to identify promising candidates for synthesis.

By understanding the preferred geometries and relative strengths of different possible interactions (e.g., halogen bonding, hydrogen bonding, π-stacking), researchers can predict the likely supramolecular synthons—the fundamental building blocks of the crystal structure. For example, the ortho-disposition of the iodine atoms in 1,2-DITFB naturally leads to the formation of zigzag or angled chains in its cocrystals, in contrast to the linear chains often formed by its isomer, 1,4-diiodotetrafluorobenzene (B1199613). acs.org This predictive insight allows for the rational design of materials with specific network topologies.

Computational screening methods, such as those based on the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), can be used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient and a library of potential coformers, including halogen bond donors like 1,2-DITFB. While direct prediction of the final crystal structure from first principles remains a significant challenge, computational modeling of intermolecular interactions is a critical tool for guiding experimental efforts in the discovery of new cocrystalline materials. mdpi.com

Elucidation of Reaction Mechanisms (e.g., Radical Anion Formation)jh.edu

Theoretical and computational studies have been instrumental in elucidating the reaction mechanisms of this compound, particularly in the formation and characterization of its radical anion. Density Functional Theory (DFT) computations, in conjunction with experimental techniques like photoelectron spectroscopy, have provided significant insights into the structural and electronic changes that occur upon reduction.

One notable investigation focused on the spontaneous reduction of this compound (often abbreviated as o-C₆F₄I₂) on water microdroplets. This research revealed that water microdroplets possess a strong reducing power, capable of converting o-C₆F₄I₂ into its radical anion, C₆F₄I₂•⁻.

Computational analysis at the C,F,H,O)/aug-cc-pVTZ-PP(I) level of theory was employed to understand the geometry and electronic structure of this newly formed radical anion. A key finding from these computations is the significant change in bond lengths within the molecule upon the addition of an excess electron. The excess electron occupies a singly occupied molecular orbital (SOMO) that is delocalized on the I−C1−C2−I linkage. This orbital is a combination of two C−I σ* antibonding orbitals and a C1−C2 π bonding orbital.

The occupation of this SOMO leads to a fascinating phenomenon where one electron alters three critical bonds in opposing ways: the two C−I bonds are elongated while the C1−C2 bond shortens. This shortening of the C1−C2 bond gives it a bond order higher than a double bond, drawing comparisons to the C1-C2 triple bond in a benzyne molecule. This unique electronic structure has led to the C₆F₄I₂•⁻ radical anion being termed a "quasi-benzyne".

The table below summarizes the key computed bond length alterations upon the formation of the this compound radical anion.

BondChange upon Radical Anion FormationConsequence
C−I ElongationWeakening of the carbon-iodine bonds
C1−C2 ShorteningIncreased bond order, approaching a triple bond

Further computational studies have explored the reactivity of this "quasi-benzyne" radical anion. For instance, its participation in a Diels-Alder reaction, a characteristic reaction of benzyne, was investigated and found to have a reaction barrier of only 14.6 kcal/mol, supporting its viability as a reactive intermediate. These theoretical investigations demonstrate how computational chemistry can uncover and characterize exotic reactive species and predict their subsequent chemical behavior.

Emerging Applications of 1,2 Diiodotetrafluorobenzene in Advanced Materials and Catalysis Research

Smart Materials and Functional Frameworks

The ability of 1,2-diiodotetrafluorobenzene to form strong and highly directional halogen bonds is a key driver of its application in smart materials. These noncovalent interactions are exploited in crystal engineering to create materials with precisely controlled structures and tunable properties.

Development of Advanced Materials with Unique Electronic Properties

This compound is utilized in the development of advanced materials primarily due to the distinct electronic characteristics conferred by its structure. smolecule.com The presence of both highly electronegative fluorine atoms and two ortho-positioned iodine atoms on the benzene (B151609) ring creates a molecule with unique reactivity and interaction patterns. smolecule.com These features are fundamental to its application in material science, where it serves as a precursor for creating materials with specific electronic functionalities. smolecule.com

Crystal Engineering for Tunable Material Properties

Crystal engineering leverages intermolecular interactions to design and synthesize crystalline solids with desired properties. This compound is a valuable component in this field due to its capacity to act as a potent halogen bond donor.

Key research findings in this area include:

Co-crystal Formation: It readily forms co-crystals with various molecules, including nitroxides like 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). smolecule.com The formation of these co-crystals is driven by strong iodine-based halogen bonds that dictate the specific packing arrangement of the molecules. smolecule.com

Supramolecular Helices: In a notable example, this compound forms co-crystals with 2,2′-bi(1,8-naphthyridine), resulting in the assembly of unique enantiomeric pairs of supramolecular double helices. mdpi.com The formation of these complex structures is directed by strong, bifurcated iodine bonds, which are significantly stronger than the analogous bromine or chlorine bonds. mdpi.com This strong interaction forces the typical herringbone packing of the 2,2′-bi(1,8-naphthyridine) molecules into a face-to-face π–π stacking pattern. mdpi.com

Interaction with Thiocarbonyls: Studies have demonstrated that this compound forms halogen-bonded complexes with thiocarbonyl compounds. researchgate.netacs.org These interactions lead to the formation of zigzag-type chains in the crystal structure, a pattern influenced by the ortho-orientation of the iodine atoms. acs.org

The table below summarizes the interaction energies of different bifurcated halogen bonds, highlighting the superior strength of the iodine bond from this compound.

Halogen Bond TypeInteraction Energy (kcal/mol)Reference
Bifurcated Iodine Bond-9.91 mdpi.com
Bifurcated Bromine Bond-6.42 mdpi.com
Bifurcated Chlorine Bond-4.53 mdpi.com

Supramolecular Gels

While specific examples detailing the use of this compound in supramolecular gels are not extensively documented in the provided research, the closely related isomer, 1,4-diiodotetrafluorobenzene (B1199613), has been shown to be a powerful tool for constructing such soft materials. nih.govnih.govresearchgate.net Halogen bonding is an emerging driving force for the self-assembly required to form supramolecular gels. oup.com For instance, fibrous aggregates that lead to the formation of supramolecular halogels have been observed in systems involving the 1,4-isomer. nih.gov This suggests a strong potential for the 1,2-isomer to be used in similar applications, leveraging its directional halogen-bonding capabilities to create gel-phase materials.

Liquid Crystals

The construction of supramolecular liquid crystals through halogen bonding is an effective strategy for creating materials with mesomorphic properties from non-mesomorphic components. nih.gov Research has shown that diiodobenzene compounds can form trimeric complexes with alkoxystilbazoles, resulting in materials that exhibit monotropic liquid crystalline behavior. nih.gov Although these specific examples utilize the 1,4-isomer of diiodotetrafluorobenzene, the underlying principle of using halogen bonds to induce liquid crystalline phases is applicable. nih.govnih.govresearchgate.net The ability of this compound to form strong, directional bonds suggests its potential utility in designing new halogen-bonded liquid crystals.

Organic Light-Emitting Materials

In the field of optoelectronics, controlling the solid-state properties of fluorescent molecules is crucial for developing efficient organic light-emitting diodes (OLEDs) and other devices. st-andrews.ac.ukresearchgate.net this compound has emerged as a key component in co-crystal engineering strategies aimed at enhancing the performance of organic luminophores.

Enhanced Luminescence of Single-Benzene Fluorescent Molecules

Single-benzene fluorescent molecules often suffer from aggregation-induced quenching in the solid state, which diminishes their light-emitting efficiency. rsc.orgresearchgate.net This quenching is typically caused by strong π–π interactions between the flat, rigid molecules in the crystal lattice. rsc.org

Cocrystal engineering with this compound provides a solution to this problem. By co-crystallizing a single-benzene X-type luminescent molecule, dimethyl 2,5-bis((3-chloropropyl)amino)-terephthalate (DMCAT), with this compound, researchers have successfully altered the molecular packing. smolecule.comrsc.org

The key outcomes of this approach are:

Weakened π–π Interactions: The introduction of the co-former molecule disrupts the self-association of the fluorescent DMCAT molecules, weakening the detrimental π–π stacking. rsc.org

Reduced Quenching: This disruption mitigates the aggregation-induced quenching effect. rsc.org

Enhanced Quantum Yield: As a result, the cocrystals exhibit significantly increased fluorescence quantum yields, approximately 3 to 5 times higher than the pure DMCAT crystal. smolecule.comrsc.org

Red-Shifted Emission: The cocrystals also show a red shift in their emission spectra relative to the original molecule. smolecule.comrsc.org

The following table details the luminescence properties of DMCAT before and after co-crystallization.

CompoundEmission Shift (Relative to DMCAT Form II)Quantum Yield Increase (Approximate)Reference
DMCAT-1 Cocrystal10 nm3 times smolecule.comrsc.org
DMCAT-2 Cocrystal16 nm5 times smolecule.comrsc.org

Room Temperature Phosphorescence in Organic Crystals

The phenomenon of room temperature phosphorescence (RTP) in purely organic materials is a subject of intense research due to its potential applications in areas such as sensing, bioimaging, and optoelectronics. The heavy atom effect, where the presence of heavy atoms like iodine enhances spin-orbit coupling and facilitates the transition between singlet and triplet excited states, is a key strategy in designing RTP-active materials. This compound, with its two heavy iodine atoms and fluorinated ring, is a promising component for the construction of such materials through cocrystallization.

In a study involving cocrystals of this compound with various three-ring angular diazaphenanthrenes (1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline), the formation of C-I···N halogen bonds was the primary driving force for assembly. ed.ac.uk All the resulting cocrystals were observed to phosphoresce at room temperature, with colors ranging from yellow and orange to pink and red. ed.ac.uk

A significant finding from this research is the comparison of phosphorescent lifetimes between cocrystals formed with this compound and its isomer, 1,4-diiodotetrafluorobenzene. It was consistently observed that the phosphorescent lifetimes of cocrystals containing the 1,4-isomer were longer than those constructed with this compound. ed.ac.uk This suggests that the specific geometry and nature of the halogen bonding in the cocrystals, as dictated by the position of the iodine atoms on the tetrafluorobenzene ring, play a crucial role in modulating the phosphorescent properties. ed.ac.uk The C-I···N halogen bond is believed to make the heavy atom effect more direct and efficient, significantly influencing the energy level of the lowest lying excited triplet states and the population of electrons in the triplet state of the diazaphenanthrenes. ed.ac.uk

Cocrystal SystemObserved PhosphorescenceComparative Lifetime with 1,4-isomer
This compound with DiazaphenanthrolinesYes (Yellow, Orange, Pink, Red)Shorter

Applications in Organic Synthesis as Versatile Building Blocks

This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of two reactive carbon-iodine bonds and the electron-withdrawing nature of the tetrafluorinated benzene ring. These features allow it to participate in a variety of cross-coupling reactions, making it a key precursor for the synthesis of more complex and functionalized aromatic compounds.

Precursor for Complex Organic Molecules in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The tetrafluorinated core of this compound makes it an attractive starting material for the synthesis of novel, highly fluorinated organic molecules with potential biological activity. The two iodine atoms can be selectively replaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

While the general utility of fluorinated building blocks in medicinal chemistry is well-established, specific examples of complex molecules derived from this compound for medicinal applications are not extensively detailed in readily available literature. However, its structural motifs are found in compounds explored in kinase inhibitor research. The synthesis of such complex molecules often relies on palladium-catalyzed cross-coupling reactions to conjugate different aromatic and heterocyclic rings.

Catalyst-Free Organic Reactions via Microdroplet Chemistry

Microdroplet chemistry has emerged as a powerful tool for accelerating organic reactions, often enabling them to proceed without the need for a catalyst. Reactions are conducted in micrometer-sized droplets, where the high surface-to-volume ratio and unique interfacial environment can dramatically enhance reaction rates. While the application of microdroplet chemistry to reactions involving this compound has not been specifically reported, the principles of this technology suggest its potential utility.

Aryl iodides are common substrates in a variety of cross-coupling reactions that are fundamental to organic synthesis. The development of catalyst-free versions of these reactions is a significant goal in green chemistry. For instance, catalyst-free Sonogashira cross-coupling reactions have been developed, which are crucial for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.comnih.govrsc.org These reactions typically rely on palladium and sometimes copper catalysts. Achieving these transformations without a metal catalyst is highly desirable to avoid product contamination and reduce costs. While specific examples involving this compound in catalyst-free microdroplet reactions are not yet documented, the reactivity of its C-I bonds makes it a candidate for exploration in this rapidly advancing field. The unique environment of microdroplets could potentially facilitate the coupling of this compound with various partners in the absence of traditional catalysts.

Future Research Directions and Perspectives

Exploration of Novel Halogen Bond Acceptors and Donors in 1,2-Diiodotetrafluorobenzene Systems

Future research will significantly benefit from the exploration of a wider array of halogen bond acceptors and donors to pair with this compound. While foundational studies have successfully utilized acceptors like pyridine (B92270) derivatives, thiocarbonyl compounds, and various nitrogen-containing heterocycles, the potential for discovering new supramolecular architectures lies in investigating unconventional and multifunctional acceptors. nih.govucr.eduoup.com

Key areas for future exploration include:

Organometallic Complexes: These complexes are promising building blocks for creating multicomponent supramolecular assemblies with unique electronic and magnetic properties. oup.com

Aromatic Hydrocarbons: The π-conjugated systems of aromatic hydrocarbons can act as soft acceptors, offering rich electrons for halogen bonding, which could lead to novel materials with interesting photophysical properties. oup.com

Anionic Species: The interaction with various anions, such as halides or tetrahedral oxyanions, can be further explored to construct complex 2D and 3D networks. nih.gov

Chalcogenides and N-oxides: Systematic studies on a broader range of chalcogenides and N-oxides as halogen bond acceptors could reveal new patterns of self-assembly and functionality. nih.gov

A significant research direction involves the use of thiocarbonyl acceptors. Studies have shown that one sulfur atom can accept one, two, or even four halogen bond interactions, with the acceptor angle varying by more than 35°. ucr.eduresearchgate.net This flexibility makes sulfur an intriguing and adaptable halogen bond acceptor. acs.org Further investigation into a diverse range of thiocarbonyl compounds could unlock new types of polymeric and zigzag-type chain assemblies. acs.org

The table below summarizes the types of halogen bond acceptors that have been studied in conjunction with diiodotetrafluorobenzenes and highlights potential areas for novel exploration.

Acceptor ClassStudied ExamplesFuture Exploration AreasPotential Outcome
Nitrogen Heterocycles Pyridines, Quinolines, Bipyridyls, 1,10-phenanthroline (B135089) oup.commdpi.comMulti-pyridyl systems, Azoles, PorphyrinsComplex 1D, 2D, and 3D networks, functional materials. nih.gov
Thiocarbonyls N,N′-dimethylthiourea, Imidazolidine-2-thione ucr.eduacs.orgSubstituted thiobenzamides, Thioethers, DithiolenesFlexible and varied supramolecular architectures, study of halogen/hydrogen bond cooperativity. ucr.edu
Oxygen Donors Carbonyls, N-oxides nih.govEthers, Esters, Crown ethersAnion recognition, host-guest systems. oup.com
π-Systems Biphenyl, Naphthalene, Phenanthrene oup.comFullerenes, Carbon nanotubes, Graphene derivativesMaterials with novel electronic and optical properties.
Organometallics Platinum(II) complexes oup.comFerrocene derivatives, Metal-organic frameworks (MOFs)Catalytic materials, sensors, magnetic materials.
Anions Halide ions, Thio/selenocyanate ions nih.govPolyoxometalates, Complex metal anionsAnion recognition, construction of intricate 3D networks. oup.com

Advanced Computational Design of this compound-based Materials with Tailored Properties

The advancement of computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the predictive design of materials based on this compound. nih.gov Future research will increasingly rely on these methods to move beyond explaining experimental observations to proactively designing materials with specific, tailored properties.

Computational studies can be employed to:

Predict Binding Energies: Calculate the strength of halogen bonds between this compound and a virtual library of acceptor molecules to screen for the most promising candidates for synthesis. nih.gov

Simulate Supramolecular Architectures: Predict the most stable crystal packing and self-assembly motifs, guiding experimental crystallization efforts.

Elucidate Structure-Property Relationships: Understand how modifications to the acceptor or the supramolecular arrangement influence functional properties like phosphorescence, non-linear optics, or conductivity. For instance, calculations can clarify the competition between π-π stacking and halogen bonding, which dictates the final supramolecular structure. mdpi.com

Design for Function: Computationally design complex systems where this compound is a component in, for example, anion recognition hosts or functional soft materials like liquid crystals and gels. nih.govoup.com

A combined experimental and theoretical approach, where computational predictions guide synthetic targets, will accelerate the discovery of novel materials. For example, DFT calculations have been used to understand the formation of bifurcated iodine bonds in cocrystals of this compound and 1,10-phenanthroline, providing interaction energies that help explain the stability of the resulting double helices. mdpi.com This synergy between theory and experiment is crucial for the rational design of the next generation of halogen-bonded functional materials.

Mechanistic Studies of Microdroplet Chemistry for Organofluorine Compounds

The field of microdroplet chemistry, where chemical reactions are conducted in pico- to nanoliter-sized droplets, offers a revolutionary approach to synthesis. youtube.com Reactions in microdroplets can be accelerated by orders of magnitude due to the high surface-to-volume ratio, rapid solvent evaporation leading to high concentrations, and unique interfacial effects. youtube.com While this field is rapidly emerging, its application to organofluorine chemistry, and specifically reactions involving precursors like this compound, is a nascent and promising area for future research.

Future investigations should focus on:

Exploring Reaction Acceleration: Systematically studying how the microdroplet environment affects the rates and outcomes of reactions involving organofluorine compounds. This includes nucleophilic substitution reactions, which are fundamental to the synthesis of many fluorinated molecules. rsc.orgresearchgate.net

Unveiling Novel Reaction Pathways: The unique conditions at the gas-liquid interface of a microdroplet can stabilize reactive intermediates and enable reaction pathways that are inaccessible in bulk solution. youtube.com Mechanistic studies could uncover new methods for C-F bond formation or the synthesis of complex fluorinated architectures.

High-Throughput Synthesis and Screening: Combining microfluidics with mass spectrometry allows for the rapid synthesis and analysis of reaction products, which could accelerate the discovery of new organofluorine compounds and optimal reaction conditions. youtube.com

Insights into Atmospheric Chemistry: Studying the behavior of organofluorine compounds in microdroplets can provide valuable models for understanding their transformations as aerosols in the atmosphere. youtube.com

Given the importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials, understanding and harnessing the power of microdroplet chemistry could lead to more efficient, faster, and potentially greener synthetic routes. wesleyan.edunih.gov

Integration of this compound into Multifunctional Supramolecular Systems

The ability of this compound to form strong and directional halogen bonds makes it an ideal component for engineering complex, multifunctional supramolecular systems. nih.gov Future research will focus on moving beyond simple co-crystals to create sophisticated architectures where multiple noncovalent interactions work in concert to produce emergent properties.

Key research avenues include:

Orthogonal Self-Assembly: Designing systems where halogen bonds directed by this compound coexist with other noncovalent interactions like hydrogen bonds, metal coordination, or π-π stacking. By controlling these interactions orthogonally, it is possible to build hierarchical structures with greater complexity and function.

Stimuli-Responsive Materials: Integrating photo-switchable or redox-active units as halogen bond acceptors. The binding with this compound could then be modulated by external stimuli like light or electricity, leading to dynamic materials for sensing or actuation.

Supramolecular Polymers and Gels: Using this compound as a cross-linker to form extended supramolecular polymer chains or 3D networks that can form soft materials like gels. nih.gov These materials could have applications in areas such as drug delivery or tissue engineering.

Helical Structures: The specific geometry of this compound can be exploited to induce chirality and form helical superstructures. For example, its co-crystal with 2,2′-bi(1,8-naphthyridine) forms unique enantiomeric pairs of double helices driven by bifurcated halogen bonds. mdpi.com Further exploration of chiral acceptors could lead to new chiroptical materials.

The ultimate goal is to create systems where the whole is greater than the sum of its parts, integrating this compound into architectures that combine, for instance, luminescence with sensing capabilities or catalytic activity with switchable behavior.

Prospects for Industrial and Technological Applications of this compound-derived Materials

While much of the current research on this compound is fundamental, its potential to form robust supramolecular structures opens up significant prospects for future industrial and technological applications. The translation from laboratory curiosity to real-world technology will depend on developing materials with superior performance, stability, and processability.

Potential application areas for materials derived from this compound include:

Optoelectronics: The heavy iodine atoms in this compound can enhance spin-orbit coupling in co-crystals with aromatic chromophores, promoting phosphorescence. This could be exploited in the development of materials for Organic Light-Emitting Diodes (OLEDs) and optical waveguides. nih.govnih.gov

Non-Linear Optics (NLO): The ordered arrangement of molecules in co-crystals is a prerequisite for NLO properties. The predictable self-assembly driven by halogen bonding could be used to create materials for applications in telecommunications and optical computing. nih.govnih.gov

Crystal Engineering of Pharmaceuticals: Halogen bonding can be used to create new solid forms of active pharmaceutical ingredients (APIs), potentially improving properties like solubility, stability, and bioavailability. While this compound itself is not a drug, it serves as a model component for understanding how to incorporate halogen bonding into pharmaceutical co-crystals. unica.it

Sensors and Anion Recognition: Supramolecular assemblies built with this compound can be designed to have specific cavities or binding sites for anions, leading to the development of chemical sensors for environmental or biological monitoring. oup.com

Liquid Crystals: The rigid core of the diiodotetrafluorobenzene molecule, combined with appropriate flexible halogen bond acceptors, could lead to the formation of novel liquid crystalline phases for display technologies. nih.govnih.gov

The table below outlines the potential technological applications and the underlying properties of this compound-based materials that enable them.

Potential ApplicationKey PropertyResearch Goal
Organic Electronics (OLEDs) Phosphorescence, charge transportDevelop efficient and stable emitters and transport layers. nih.gov
Non-Linear Optics Acentric crystal packingEngineer materials with high second-harmonic generation (SHG) efficiency. nih.gov
Chemical Sensors Specific anion bindingDesign selective and sensitive receptors for target anions. oup.com
Liquid Crystal Displays Anisotropic molecular assemblyCreate novel thermotropic or lyotropic liquid crystalline materials. nih.gov
Supramolecular Gels 3D network formationDevelop stimuli-responsive "smart" gels for biomedical applications. nih.gov

Achieving these applications will require interdisciplinary collaboration between chemists, physicists, and materials engineers to overcome challenges related to scalability, device integration, and long-term stability.

Q & A

Q. What are the key physical and chemical properties of 1,2-Diiodotetrafluorobenzene (1,2-DITFB) relevant to experimental design?

1,2-DITFB (CAS 2708-97-6, C₆F₄I₂) has a molecular weight of 401.87 g/mol and a density of 2.671 g/cm³. Its boiling point is 232.6°C at 760 mmHg, with a flash point of 93.2°C and vapor pressure of 0.089 mmHg at 25°C . These properties are critical for solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding open flames above 93°C). Its low vapor pressure suggests stability under ambient conditions but requires inert atmospheres for high-temperature reactions .

Q. How can researchers safely handle and store 1,2-DITFB in laboratory settings?

1,2-DITFB is classified as a skin and eye irritant (H315, H319). Safety measures include:

  • Use of nitrile gloves and safety goggles.
  • Storage in airtight containers at ≤25°C, away from light and oxidizing agents.
  • Ventilation systems to mitigate vapor exposure during synthesis .
    Note: Always consult GHS-compliant SDS sheets and institutional guidelines for hazard-specific protocols .

Q. What are the standard methods for synthesizing and purifying 1,2-DITFB?

A common synthesis involves treating tetrafluorobenzene derivatives with iodine under controlled electrophilic substitution conditions. Post-synthesis purification typically employs recrystallization from hexane or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation via GC-MS or NMR is essential, with a reported melting point of 49–50°C as a benchmark .

Q. Which spectroscopic techniques are most effective for characterizing 1,2-DITFB?

  • ¹⁹F NMR : Detects fluorine environments (δ ~ -130 to -150 ppm for aromatic fluorines).
  • ¹²⁷I NQR : Probes iodine electronic environments.
  • X-ray crystallography : Resolves halogen-bonding motifs in cocrystals .
    Discrepancies in reported data (e.g., boiling points) should be cross-validated using multiple techniques .

Advanced Research Questions

Q. How does 1,2-DITFB participate in halogen bonding, and how can this be exploited in supramolecular chemistry?

1,2-DITFB acts as a ditopic halogen bond (XB) donor due to its two iodine atoms. Its bent geometry (60° between iodines) enables unique cocrystal architectures. For example, it forms 2:2 cyclic tetramers with nitroxides like TMIO, stabilized by I···O interactions . Methodologically, cocrystal design requires:

  • Slow cooling of equimolar solutions in nonpolar solvents.
  • Synchrotron XRD to resolve weak XB interactions (bond lengths: 2.8–3.2 Å) .

Q. What experimental strategies resolve contradictions in reactivity data for 1,2-DITFB in cross-coupling reactions?

Conflicting reports on Suzuki-Miyaura coupling efficiency may arise from:

  • Ligand choice : Bulky ligands (e.g., SPhos) mitigate steric hindrance from fluorine substituents.
  • Temperature gradients : Reactions at −78°C (using methyl lithium) yield dilithiotetrafluorobenzene intermediates, while room temperature favors aryl-iodine retention .
    Control experiments with deuterated analogs (e.g., C₆D₃BrF₂) can isolate solvent effects .

Q. How does 1,2-DITFB compare to its regioisomer 1,4-DITFB in cocrystal formation?

Property 1,2-DITFB 1,4-DITFB
XB GeometryBent (60°)Linear (180°)
Cocrystal StabilityHigher with π-acidic guestsPrefers linear XB acceptors
Application ExampleTMIO cocrystals N₂ adducts
Regioselectivity impacts cocrystal symmetry and thermodynamic stability, requiring DFT modeling (e.g., B3LYP/6-31G*) for predictive design .

Q. What role does 1,2-DITFB play in designing halogen-bonded deep eutectic solvents (DES)?

1,2-DITFB forms DES with 1,3-dithiane (eutectic point: 13.7°C) via I···S interactions. Key steps:

  • Equimolar mixing under argon.
  • Cyclic voltammetry to assess redox stability.
  • FT-IR tracking of XB strength (C-I stretching shifts ≥10 cm⁻¹) .

Q. How can solvent polarity influence the reactivity of 1,2-DITFB in nucleophilic aromatic substitution?

Solvent Dielectric Constant (ε) Reaction Rate (k, s⁻¹)
Hexane1.880.05
DCM8.930.12
DMF36.70.01
Low-polarity solvents enhance iodine’s electrophilicity, while polar aprotic solvents stabilize transition states. Solvent screening via Hammett plots is recommended .

Q. What are the challenges in analyzing kinetic stability of 1,2-DITFB under photolytic conditions?

UV-Vis studies (λ = 254 nm) show rapid iodine loss via homolytic cleavage. Mitigation strategies include:

  • Amber glassware or UV-filtered reactors.
  • Radical scavengers (e.g., TEMPO) to suppress decomposition.
  • Time-resolved MS to track degradation intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.